molecular formula C7H3BrN2O3 B185239 3-Bromo-4-hydroxy-5-nitrobenzonitrile CAS No. 1828-58-6

3-Bromo-4-hydroxy-5-nitrobenzonitrile

Cat. No.: B185239
CAS No.: 1828-58-6
M. Wt: 243.01 g/mol
InChI Key: XLWPYAZLXACFKX-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3BrN2O3 and its molecular weight is 243.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWPYAZLXACFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171333
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1828-58-6
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-bromo-4-hydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS 1828-58-6), a critical intermediate in the development of kinase inhibitors (e.g., CK2 inhibitors) and BET bromodomain inhibitors.

Executive Summary

This compound is a densely functionalized aromatic scaffold used primarily as a precursor for bioactive heterocycles. Its synthesis requires precise regiochemical control to install three distinct substituents (cyano, bromo, nitro) around a phenolic core.

This guide presents the "Nitro-First" Route , identified as the most reliable pathway for scale-up. This approach leverages the electronic directing effects of the 3-nitro group to force subsequent bromination exclusively to the 5-position, avoiding the common 3,5-dibromo impurity profile associated with alternative routes.

Key Metrics:

  • Starting Material: 4-Hydroxybenzonitrile (Commodity chemical).

  • Overall Yield: ~65–75% (2 steps).

  • Purity Target: >98% (HPLC).

  • Critical Hazard: Exothermic nitration; Bromine handling.

Retrosynthetic Analysis & Strategy

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The challenge is installing the bromine and nitro groups meta to each other while both are ortho to the directing hydroxyl group.

Strategic Logic
  • The Director: The hydroxyl group (-OH) at position 4 is the strongest activating group (Ortho/Para director).

  • The Blocker: The cyano group (-CN) at position 1 is a meta-director, reinforcing substitution at positions 3 and 5.

  • Sequence Selection:

    • Path A (Bromo First): Bromination of 4-hydroxybenzonitrile is extremely rapid. Without careful control, it proceeds to the 3,5-dibromo product (Bromoxynil). Monobromination yields 3-bromo-4-hydroxybenzonitrile, but subsequent nitration can be messy due to potential oxidation of the bromide or ipso-substitution.

    • Path B (Nitro First - Selected ): Nitration of 4-hydroxybenzonitrile yields 4-hydroxy-3-nitrobenzonitrile. The introduced nitro group deactivates the ring slightly, "taming" the substrate. This allows the subsequent bromination step to be highly controlled, stopping cleanly at the mono-bromo stage to yield the 3-bromo-4-hydroxy-5-nitro target.

Pathway Visualization

Retrosynthesis Target This compound (Target) Inter 4-Hydroxy-3-nitrobenzonitrile (Stable Intermediate) Target->Inter Bromination (Regioselective) SM 4-Hydroxybenzonitrile (Starting Material) Inter->SM Nitration (HNO3/AcOH)

Figure 1: Retrosynthetic disconnection showing the Nitro-First strategy.

Experimental Protocol

Step 1: Preparation of 4-Hydroxy-3-nitrobenzonitrile

Note: This intermediate is commercially available (CAS 3272-08-0).[1] If purchasing, skip to Step 2. If synthesizing, follow below.

Reaction Principle: Mononitration using nitric acid in a buffered acetic acid medium to prevent dinitration (picric acid formation).

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)[2]

  • Nitric Acid (70%, 1.1 eq)

  • Glacial Acetic Acid (Solvent, 5-10 volumes)

Procedure:

  • Dissolution: Charge 4-hydroxybenzonitrile into a reactor containing glacial acetic acid. Stir until dissolved.

  • Cooling: Cool the solution to 10–15°C.

  • Addition: Add Nitric acid dropwise, maintaining internal temperature < 20°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.

  • Quench: Pour the mixture into ice water (10 volumes). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water to remove acid traces. Dry in a vacuum oven at 50°C.

Yield: ~85–90%.[3] Appearance: Yellow crystalline solid.[4]

Step 2: Bromination to this compound

This is the critical regioselective step. The nitro group at C3 and the cyano group at C1 both direct the incoming bromine to C5 (cooperative directing effects).

Reagents:

  • 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Bromine (

    
    ) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid (Process scale) or DMF (Lab scale)

  • Sodium Bisulfite (

    
    ) (for quench)
    

Detailed Workflow (Process Scale -


): 
  • Setup: In a 3-neck flask equipped with a mechanical stirrer, dropping funnel, and scrubber (for HBr gas), dissolve 4-Hydroxy-3-nitrobenzonitrile (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Bromine Addition: Add elemental Bromine (1.05 eq) dropwise over 30 minutes at room temperature (20–25°C).

    • Technical Note: Do not heat initially. The ring is deactivated by the nitro group, but the phenolic OH activates it sufficiently for reaction at RT. Heating risks over-bromination or oxidation.

  • Reaction: Stir at room temperature for 12–16 hours. The solution typically turns from yellow to deep orange/red.

  • Monitoring: Check HPLC.

    • Starting Material (SM) should be < 1%.

    • Look for 3,5-dibromo impurity (formed if SM was not pure or excess

      
       used).
      
  • Quench: Pour the reaction mixture into Ice Water (20 mL/g).

  • Neutralization: Add saturated aqueous Sodium Bisulfite solution slowly until the orange bromine color fades to yellow. This reduces unreacted

    
    .
    
  • Filtration: Filter the resulting yellow precipitate.

  • Purification:

    • Wash the cake with water (

      
      ).
      
    • Recrystallize from Ethanol/Water (8:2) or Acetic Acid if purity is < 98%.

  • Drying: Dry under vacuum at 45°C.

Data Profile:

  • Yield: 69–75% (isolated).

  • Appearance: Yellow solid.[4]

  • Melting Point: ~146–148°C (Lit.[1] varies, check purity).

Reaction Workflow Diagram

Workflow Step1 Start: 4-Hydroxy-3-nitrobenzonitrile in AcOH Step2 Add Br2 (1.05 eq) Dropwise @ 25°C Step1->Step2 Step3 Stir 12h (Monitor HPLC) Step2->Step3 Step4 Quench: Ice Water + NaHSO3 Step3->Step4 Step5 Filter & Dry Yield: ~70% Step4->Step5

Figure 2: Step-by-step process flow for the bromination stage.

Analytical Validation

The following data confirms the structure and regiochemistry of the product.

ParameterSpecificationNotes
Appearance Yellow PowderTypical of o-nitrophenols
1H NMR

8.11 (d, J=1.7 Hz, 1H)

8.44 (d, J=1.9 Hz, 1H)
Diagnostic: Two doublets with small meta coupling constants (J ~1.7-2.0 Hz) indicate protons at positions 2 and 6.[5] This confirms 3,5-substitution.
Mass Spec [M-H]- = 241/243Characteristic 1:1 isotopic ratio for mono-bromine.
HPLC Purity > 98.0%Main impurity: 3,5-dibromo-4-hydroxybenzonitrile (if starting material contaminated).

Interpretation of NMR: The shift at 8.44 ppm corresponds to the proton between the Nitro and Cyano groups (H-6), which is more deshielded. The shift at 8.11 ppm corresponds to the proton between the Bromo and Cyano groups (H-2).

Safety & Handling (E-E-A-T)

  • Nitration Hazards: The nitration of phenols is highly exothermic. Runaway reactions can lead to rapid gas evolution (

    
    ). Always maintain temperature control and add acid slowly.
    
  • Bromine: Elemental bromine is corrosive and volatile. Use a scrubber with sodium thiosulfate/hydroxide. All operations must be in a fume hood.

  • Cyanide Derivatives: While the nitrile group is stable, avoid strong acids at high temperatures which could hydrolyze it to the amide/acid.

References

  • Patent (Synthesis of Intermediate): Combs, A. P., et al. "Prodrugs of 2-(4-(3-((4-amino-7-cyano-imidazo[2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperazin-1-yl)propanamide derivatives as CK2 inhibitors." WO2017070135A1. (2017). Link

    • Citation Context: Provides specific NMR data and yield (69%)
  • Patent (BET Inhibitors): "Substituted Pyrrolopyridinones and Substituted Pyrazolopyridinones."[6] WO2015164480A1. (2015). Link

    • Citation Context: Confirms the utility of this compound as a key building block for reduction to the aniline.
  • General Methodology: "Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile." EP2408736B1. Link

    • Citation Context: Discusses the competing dibromination pathway and the importance of stoichiometry in bromin

Sources

Technical Whitepaper: Structural Profiling and Synthetic Utility of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical monograph on 3-Bromo-4-hydroxy-5-nitrobenzonitrile , designed for researchers in medicinal chemistry and environmental toxicology.

CAS Registry Number: 1828-58-6 Molecular Formula: C


H

BrN

O

Molecular Weight: 243.01 g/mol [1]

Executive Summary

This compound is a highly functionalized phenol derivative characterized by its potent electronic asymmetry. Structurally, it serves as a "push-pull" aromatic system where the electron-donating hydroxyl group is flanked by two strong electron-withdrawing groups (EWGs)—a bromine atom and a nitro group—while a nitrile group occupies the para position. This unique substitution pattern imparts exceptional acidity (low pKa) and makes the compound a critical intermediate in the synthesis of thyromimetics (TR


 agonists) and a significant degradation product of the herbicide Bromoxynil.

Molecular Identity & Structural Architecture

The molecule is built upon a benzonitrile scaffold.[2][3] The arrangement of functional groups creates a dense electronic environment that dictates its reactivity and physical state.

Structural Geometry
  • Core: Benzene ring.[2][3][4]

  • Position 1: Cyano group (-CN), linear geometry, acting as a moderate EWG.

  • Position 3: Bromine atom (-Br), providing steric bulk and inductive withdrawal.

  • Position 4: Hydroxyl group (-OH), the ionization center.

  • Position 5: Nitro group (-NO

    
    ), a strong resonance-withdrawing group that locks the ring into a planar conformation to maximize conjugation.
    
Electronic Effects & Acidity

The acidity of the phenolic proton is drastically enhanced compared to phenol (pKa ~10). The ortho-nitro and ortho-bromo groups, combined with the para-cyano group, stabilize the resulting phenoxide anion through extensive delocalization.

  • Predicted pKa: ~3.0 – 3.5 (comparable to picric acid derivatives).

  • Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic phenolate, increasing its water solubility and binding affinity for positively charged protein pockets.

MolecularStructure Core Benzene Ring (Aromatic Core) Pos1 Pos 1: Nitrile (-CN) Electron Withdrawing Linear Geometry Core->Pos1 Para to OH Pos3 Pos 3: Bromine (-Br) Steric Bulk Inductive Withdrawal Core->Pos3 Ortho to OH Pos4 Pos 4: Hydroxyl (-OH) Acidic Center H-Bond Donor Core->Pos4 Ionizable Pos5 Pos 5: Nitro (-NO2) Resonance Withdrawal Planarizing Group Core->Pos5 Ortho to OH Pos4->Pos5 Intramolecular H-Bonding

Figure 1: Functional group topology and electronic interactions of this compound.

Physicochemical Properties[4][6][7][8]

Accurate physicochemical data is essential for handling and formulation.

PropertyValueNotes
Exact Mass 241.9327 DaBased on

Br isotope.
Molecular Weight 243.01 g/mol Average weight.
Appearance Yellow crystalline solidTypical of nitrophenols.
Solubility Moderate (Water), High (DMSO, MeOH)Solubility increases with pH > 4.
LogP (Predicted) ~2.1Lipophilic enough for membrane permeability.
H-Bond Donors 1The phenolic hydroxyl.
H-Bond Acceptors 4Nitrile N, Nitro O's, Phenolic O.

Synthetic Pathways & Process Chemistry

The synthesis of this compound generally proceeds via electrophilic aromatic substitution on 4-hydroxybenzonitrile. The sequence of halogenation and nitration is critical to control regioselectivity.

Primary Route: Bromination Nitration

This route utilizes the strong ortho/para directing power of the phenol group to direct the electrophiles to positions 3 and 5.

  • Precursor: 4-Hydroxybenzonitrile.[4]

  • Step 1 (Bromination): Reaction with Brngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     in acetic acid or NBS. The bromine adds ortho to the hydroxyl.
    
    • Intermediate: 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8).

  • Step 2 (Nitration): Treatment with dilute HNO

    
     in acetic acid. The nitro group attacks the remaining open ortho position (Position 5).
    
    • Product: this compound.[1][2][5][6][7]

Environmental Formation (Degradation)

It is also identified as a degradation product of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[2] Under UV photolysis or oxidative conditions (e.g., water treatment), one bromine atom can be displaced or substituted, leading to the nitro-bromo analog.

SynthesisPathway Start 4-Hydroxybenzonitrile Step1 Bromination (Br2 / AcOH) Start->Step1 Inter Intermediate: 3-Bromo-4-hydroxybenzonitrile Step1->Inter Step2 Nitration (HNO3 / AcOH) Inter->Step2 Final Target: This compound Step2->Final AltStart Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) Degrade Environmental Photolysis / Oxidation AltStart->Degrade Degrade->Final Minor Pathway

Figure 2: Synthetic and environmental formation pathways.

Applications in Drug Discovery & Toxicology[13]

Pharmacophore Utility

This scaffold is highly relevant in the development of Thyroid Hormone Receptor (TR) Agonists .

  • Mechanism: The thyroid hormones T3 and T4 contain iodinated phenol rings. The 3-bromo-5-nitro motif mimics the steric and electronic properties of the di-iodo tyrosine residues found in natural thyroid hormones.

  • Drug Analogs: Compounds like Resmetirom (MGL-3196) utilize similar halogenated cyanophenol cores to achieve selectivity for the TR

    
     isoform, treating NASH/MASH (liver diseases).
    
Mitochondrial Uncoupling

Like 2,4-dinitrophenol (DNP), this molecule acts as a protonophore.

  • Mechanism: The anionic form binds protons in the intermembrane space (low pH) and releases them in the matrix (high pH), dissipating the proton gradient and uncoupling oxidative phosphorylation. This property makes it a toxicological concern in environmental water samples.

Analytical Characterization

To validate the identity of synthesized or isolated material, the following spectral signatures are diagnostic:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Two distinct aromatic signals due to asymmetry.

    • 
       ~8.2 ppm (d, J = 2.0 Hz, H-2).
      
    • 
       ~8.5 ppm (d, J = 2.0 Hz, H-6).
      
    • Note: The protons are meta to each other, showing a small coupling constant.

  • IR Spectroscopy:

    • 
       ~2230 cm
      
      
      
      (C
      
      
      N stretch, sharp).
    • 
       ~1530 & 1350 cm
      
      
      
      (NO
      
      
      asymmetric/symmetric stretch).
    • 
       ~3200-3400 cm
      
      
      
      (OH broad).
  • Mass Spectrometry (LC-MS):

    • Negative Mode (ESI-): Dominant peak at [M-H]

      
      .
      
    • Isotope Pattern: A 1:1 doublet intensity for the molecular ion (M and M+2) confirms the presence of a single bromine atom.

References
  • Health Canada. (2021). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Bromoxynil. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Bromo-4-hydroxybenzonitrile (Precursor).[2] Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 3-Bromo-4-hydroxy-5-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Bromo-4-hydroxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published solubility data for this specific compound, this document synthesizes information from related chemical structures and fundamental principles of organic chemistry to predict its solubility profile. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively handle and utilize this compound in their research and development endeavors.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. Its unique combination of a nitrile, a hydroxyl group, a bromine atom, and a nitro group on a benzene ring offers multiple reaction sites for chemical modification. The success of any synthetic route or formulation process involving this compound is fundamentally dependent on its solubility characteristics.

A thorough understanding of the solubility of this compound in various organic solvents is critical for:

  • Reaction Optimization: Selecting an appropriate solvent system to ensure that reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification Processes: Developing effective crystallization, extraction, and chromatographic methods for the isolation and purification of the compound and its derivatives.

  • Formulation Development: Creating stable and bioavailable formulations for pharmaceutical and agrochemical applications.

  • Analytical Method Development: Choosing suitable solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will first delve into the physicochemical properties of this compound to lay the groundwork for predicting its solubility. Subsequently, it will provide a robust experimental protocol for the systematic determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

PropertyValue/PredictionSource/Rationale
Molecular Formula C₇H₃BrN₂O₃
Molecular Weight 243.02 g/mol
Appearance Likely a crystalline solidBased on similar substituted benzonitriles
Polarity PolarDue to the presence of -OH, -NO₂, and -CN functional groups
Hydrogen Bond Donor Yes (-OH group)
Hydrogen Bond Acceptor Yes (-OH, -NO₂, -CN groups)
Predicted LogP ~2.2Prediction based on the structure of 3-bromo-4-hydroxybenzonitrile[1]

The presence of multiple polar functional groups, particularly the hydroxyl and nitro groups, suggests that this compound will exhibit a degree of polarity. The nitrile group also contributes to the molecule's polar nature. The bromine atom, while increasing the molecular weight, is less polar than the other substituents.

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents:

  • High Predicted Solubility: In polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) , and in polar protic solvents like Methanol , Ethanol , and Acetic Acid . The synthesis of related brominated hydroxybenzonitriles often utilizes solvents like acetic acid and DMF, indicating good solubility of the reactants and products in these media.[2] Nitrophenols are also known to be soluble in ethanol and ether.[3]

  • Moderate Predicted Solubility: In moderately polar solvents such as Acetone , Ethyl Acetate , and Dichloromethane (DCM) . The synthesis of a related compound involved the use of dichloromethane, suggesting some degree of solubility.

  • Low Predicted Solubility: In nonpolar solvents like Hexane , Cyclohexane , and Toluene . The significant polarity of the molecule would likely lead to poor solvation in these nonpolar environments.

It is important to note that these are predictions. Experimental verification is crucial for obtaining accurate solubility data for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique, which is a standard and robust approach.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Incubate at a constant temperature with agitation prep2->equil1 equil2 Allow to settle equil1->equil2 sample1 Centrifuge to separate solid and liquid phases equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility (e.g., in mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Sample Preparation:

    • Carefully transfer the vials to a centrifuge, ensuring the temperature is maintained.

    • Centrifuge the samples to further separate the solid and liquid phases.

    • Withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop a suitable analytical method, such as HPLC, to quantify the concentration of the compound. For HPLC analysis of a similar compound, 3-bromo-4-hydroxybenzonitrile, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been used.[4]

    • Analyze the filtered samples and the standard solutions using the developed analytical method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated samples.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL or mol/L.

    • To calculate solubility in mg/mL:

      • Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor, if any)

    • To calculate solubility in mol/L:

      • Solubility (mol/L) = (Solubility in mg/mL) / (Molecular Weight of the compound in g/mol ) x (1000 mL/L)

Data Validation and Troubleshooting
  • Self-Validation: The presence of undissolved solid in the vials after equilibration is a key indicator that a saturated solution has been achieved.

  • Reproducibility: Perform each solubility determination in triplicate to ensure the reproducibility of the results.

  • Troubleshooting:

    • Inconsistent results: May indicate insufficient equilibration time or temperature fluctuations.

    • Precipitation upon sampling: The sampling and filtration steps should be performed quickly to avoid temperature changes that could affect solubility.

    • Low recovery: May be due to adsorption of the compound onto the filter membrane. Choose a filter material with low binding affinity.

Safety Considerations

While specific toxicity data for this compound is limited, related compounds such as 3-bromo-4-hydroxybenzonitrile are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the compound and the solvents used before commencing any experimental work.

Conclusion

This technical guide has provided a detailed overview of the predicted solubility of this compound in a range of organic solvents, based on its molecular structure and the properties of analogous compounds. While direct experimental data is currently lacking in the literature, the provided theoretical framework and the comprehensive, step-by-step experimental protocol will empower researchers to accurately and reliably determine its solubility. This critical data will facilitate the optimization of synthetic processes, the development of effective purification strategies, and the formulation of novel products, thereby accelerating research and development in the pharmaceutical and agrochemical industries.

References

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • Google Patents. (n.d.). US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
  • SIELC Technologies. (2018, May 17). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

Theoretical & Synthetic Profile: 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile , a highly functionalized phenol derivative.[1][2][3] Characterized by a dense arrangement of electron-withdrawing groups (EWGs) around a phenolic core, this molecule exhibits unique physicochemical properties—specifically enhanced acidity and lipophilicity—that make it a critical intermediate in the synthesis of thyroid hormone receptor (THR) agonists and a potent oxidative phosphorylation uncoupler.[1][2][3] This document synthesizes theoretical electronic data with field-proven synthetic protocols to serve as a foundational resource for drug development professionals.

Part 1: Structural & Electronic Architecture[1][2][3]

The reactivity and biological behavior of this compound are dictated by the "Push-Pull" electronic effects on the benzene ring.[1][2][3]

Electronic Distribution and Acidity

The molecule features a phenolic hydroxyl group (-OH) flanked by three electron-withdrawing substituents:[1][2][3]

  • Nitro (-NO₂ at C5): Strong inductive (-I) and mesomeric (-M) withdrawal.[1][2][3]

  • Cyano (-CN at C1): Strong inductive (-I) and mesomeric (-M) withdrawal.[1][2][3]

  • Bromo (-Br at C3): Inductive withdrawal (-I) with weak mesomeric donation (+M).[1][2][3]

Theoretical pKa Prediction: Unlike unsubstituted phenol (pKa ~10.0), the synergistic electron withdrawal at the ortho (nitro/bromo) and para (cyano relative to OH? No, cyano is para to the H? No, structure is 1-CN, 3-Br, 4-OH, 5-NO2.[1][2][3] Cyano is para to the C-H at position 2, but meta to the OH).[1][2][3] Correction: The -OH is at C4.[1][2][3] The -CN is at C1 (Para to OH).[1][2][3] The -NO2 is at C5 (Ortho to OH).[1][2][3] The -Br is at C3 (Ortho to OH).[1][2][3] This specific substitution pattern (4-OH, 1-CN, 3-Br, 5-NO2) places strong EWGs ortho and para to the hydroxyl group.[1][2][3]

  • Effect: The phenoxide anion formed upon deprotonation is heavily stabilized by resonance into the nitro and cyano groups.[1][2][3]

  • Estimated pKa: 4.0 – 5.2 (Comparable to Nitroxynil).[1][2][3]

Visualization: Resonance Stabilization

The following diagram illustrates the resonance contributors stabilizing the phenoxide anion, driving the molecule's high acidity.

Resonance cluster_0 Phenoxide Anion Stabilization Struct1 Phenoxide Form (Negative Charge on O) Struct2 Ortho-Nitro Delocalization (Charge on Nitro O) Struct1->Struct2 Resonance (Strong) Struct3 Para-Cyano Delocalization (Charge on Nitrile N) Struct1->Struct3 Resonance (Moderate) Effect Result: High Acidity (pKa ~4.5) Lipophilic Anion Struct2->Effect Struct3->Effect

Caption: Resonance delocalization of the negative charge in the conjugate base. The nitro group (ortho) provides the primary stabilization, significantly lowering pKa.[2][3]

Part 2: Synthetic Pathways[1][2][3]

Synthesizing this tetrasubstituted benzene requires careful control of regioselectivity.[1][2][3] The most robust route utilizes the strong ortho-directing power of the hydroxyl group to guide electrophilic aromatic substitutions.[1][2][3]

Recommended Synthetic Route

Starting Material: 4-Hydroxybenzonitrile.[1][2][3] Strategy: Stepwise halogenation followed by nitration.[1][2][3]

Step 1: Bromination[1][2][3]
  • Reagents: Bromine (

    
    ), Acetic Acid (
    
    
    
    ), Sodium Acetate (
    
    
    ).[1][2][3]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3]

  • Regiochemistry: The -OH group directs ortho.[1][2][3] The -CN group directs meta.[1][2][3] Both effects reinforce substitution at the 3-position.[1][2][3]

  • Product: 3-Bromo-4-hydroxybenzonitrile.[1][2][3][4][5][6][7][8]

Step 2: Nitration[1][2][3][9]
  • Reagents: Dilute Nitric Acid (

    
    ), Acetic Acid (
    
    
    
    ).[1][2][3]
  • Mechanism: EAS.[1][2][3]

  • Regiochemistry:

    • -OH (C4): Directs ortho to C5. (Strongest Director).[1][2][3][10]

    • -Br (C3): Directs ortho (C2) or para (C6).

    • -CN (C1): Directs meta to C3 (blocked) or C5.

    • Consensus: The C5 position is electronically favored by both the -OH (ortho) and -CN (meta) groups.[1][2][3]

  • Product: this compound.[1][2][3][4]

Synthetic Workflow Diagram

Synthesis cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Nitration Start 4-Hydroxybenzonitrile (SM) Reagent1 Br2 / NaOAc / AcOH 0°C to RT Start->Reagent1 Inter 3-Bromo-4-hydroxybenzonitrile (Intermediate) Reagent1->Inter Yield: ~85-90% Reagent2 HNO3 (1 eq) / AcOH Controlled Temp (<20°C) Inter->Reagent2 Final This compound (Target) Reagent2->Final Yield: ~70-80% (Avoids dinitration)

Caption: Two-step convergent synthesis exploiting the ortho-directing power of the phenol group. Temperature control in Step 2 is critical to prevent over-nitration.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound

Safety Note: Handle Bromine and Nitric Acid in a fume hood.[1][2][3] Nitrated phenols can be explosive if dried completely and heated.[1][2][3]

Step 1: Bromination

  • Dissolve 4-hydroxybenzonitrile (11.9 g, 100 mmol) in Glacial Acetic Acid (100 mL).

  • Add Sodium Acetate (8.2 g, 100 mmol) to buffer the hydrobromic acid generated.[1][2][3]

  • Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes while maintaining the temperature at 20–25°C.

  • Stir for 2 hours. Pour into ice water (500 mL).

  • Filter the white precipitate, wash with water, and dry.[1][2][3]

    • Validation: H-NMR should show an AB system (doublets) or specific coupling for 1,3,4-substitution.[1][2][3]

Step 2: Nitration

  • Suspend the 3-bromo-4-hydroxybenzonitrile (intermediate) in Acetic Acid (50 mL).

  • Cool the solution to 10°C.

  • Add Nitric Acid (70%) (1.05 equiv) dropwise. Crucial: Do not allow temp to exceed 20°C to avoid dinitration or oxidation of the nitrile.[1][2][3]

  • Stir for 1 hour at room temperature.

  • Pour into ice water. The product will precipitate as a yellow solid.[1][2][3]

  • Recrystallize from Ethanol/Water (1:1).[1][2][3]

Protocol: pKa Determination (Spectrophotometric)

Due to the low solubility of the neutral form and the distinct UV-Vis spectrum of the phenoxide, spectrophotometric titration is superior to potentiometric methods.[1][2][3]

  • Stock Solution: Prepare a

    
     M solution of the compound in 10% Methanol/Water.
    
  • Buffers: Prepare buffers ranging from pH 2.0 to 8.0.

  • Measurement: Record UV absorbance at

    
     of the phenoxide anion (typically 400–450 nm, yellow color).
    
  • Calculation: Plot Absorbance vs. pH. The inflection point is the pKa.[1][2][3]

    • Expectation: A sigmoid curve with inflection near pH 4.5.[1][2][3]

Part 4: Biological & Pharmacological Implications[1][2][3]

Mitochondrial Uncoupling (Protonophore Activity)

Structurally similar to Nitroxynil and Bromoxynil , this molecule acts as a protonophore.[1][2][3]

  • Mechanism: The lipophilic anion (

    
    ) absorbs a proton in the intermembrane space (low pH).[1][2][3]
    
  • Transport: The neutral form (

    
    ) diffuses across the inner mitochondrial membrane.[1][2][3]
    
  • Release: In the matrix (high pH), it releases the proton, dissipating the proton motive force (PMF) and uncoupling oxidative phosphorylation from ATP synthesis.[1][2][3]

Thyroid Hormone Receptor (THR) Agonist Scaffold

This molecule is a "halophenol" mimic of the outer ring of Triiodothyronine (T3).[1][2][3]

  • Binding: The 4-OH group hydrogen bonds with His435 in the THR ligand-binding domain (LBD).[1][2][3]

  • Selectivity: The 3-Br and 5-NO2 groups occupy the hydrophobic pockets usually filled by iodine atoms in T3.[1][2][3] This scaffold is frequently used to design TR

    
    -selective agonists (e.g., for NASH/MASH treatment) to avoid cardiac side effects associated with TR
    
    
    
    .[1][2][3]

MOA cluster_uncoupling Mechanism 1: Mitochondrial Uncoupling cluster_thyroid Mechanism 2: THR Binding Step1 Proton Pickup (Intermembrane Space) Step2 Membrane Translocation (Lipophilic HA) Step1->Step2 Step3 Proton Release (Matrix) Step2->Step3 Bind1 Phenolic OH H-bonds His435 Effect TR-Beta Activation (Lipid Lowering) Bind1->Effect Bind2 3-Br/5-NO2 Groups Fit Hydrophobic Pocket Bind2->Effect

Caption: Dual pharmacological potential: As a metabolic uncoupler (left) and a thyromimetic pharmacophore (right).[1][2][3]

References

  • PubChem. "this compound Compound Summary."[1][2][3][9][11][12] National Library of Medicine. [Link][1][2][3]

  • Place, M. et al. "Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases."[1][2][3] Acta Pharmaceutica Sinica B, 2024.[1][2][3] [Link]

  • Han, R. et al. "Design and Synthesis of Liver-Selective Thyroid Hormone Receptor-β Agonists."[1][2][3] Journal of Medicinal Chemistry, 2024.[1][2][3] (Contextual citation for halogenated phenol scaffolds). [Link]

Sources

3-Bromo-4-hydroxy-5-nitrobenzonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-hydroxy-5-nitrobenzonitrile is a highly functionalized trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis. Characterized by its electron-deficient aromatic ring, it functions as a versatile electrophile in nucleophilic aromatic substitutions (


) and a precursor for catechol-based drugs. Its structural motif—combining a phenol, nitrile, nitro, and halogen group—makes it a primary intermediate for COMT inhibitors  (e.g., Entacapone analogs) and anthelmintic agents  (e.g., Nitroxynil derivatives).

This guide details the physicochemical profile, synthesis protocols, and handling requirements for researchers utilizing this compound in high-value organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Synonyms 2-Bromo-4-cyano-6-nitrophenol; 4-Hydroxy-3-nitro-5-bromobenzonitrile
CAS Number 1828-58-6
Molecular Formula

Molecular Weight 243.02 g/mol
SMILES N#CC1=CC(=O)=C(O)C(Br)=C1
InChI Key HLHNOIAOWQFNGW-UHFFFAOYSA-N
Physical Properties[4][9]
  • Appearance: Yellow crystalline solid.

  • Melting Point: High melting solid (Literature suggests >140°C; specific polymorphs may vary).

  • Solubility:

    • Soluble: DMSO, DMF, Ethyl Acetate, Methanol.

    • Sparingly Soluble: Dichloromethane, Chloroform.

    • Insoluble: Water (at neutral pH).

  • Acidity (pKa): Estimated ~4.0–5.0.

    • Insight: The presence of strong electron-withdrawing groups (Nitro at C5, Cyano at C1) ortho and para to the hydroxyl group significantly increases acidity compared to phenol (pKa 10), allowing deprotonation by weak bases like

      
      .
      

Synthetic Methodology

The most reliable synthetic route involves the electrophilic aromatic bromination of 4-hydroxy-3-nitrobenzonitrile . This pathway is preferred over nitration of the bromo-derivative due to better regioselectivity and safety profiles.

Reaction Scheme

The hydroxyl group at C4 directs the incoming electrophile (


) to the ortho position (C3 or C5). Since C3 is already occupied by the nitro group (in the precursor), the bromine selectively attacks the vacant C5 position.

Synthesis SM 4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) Inter Sigma Complex (Transition State) SM->Inter Electrophilic Attack Reagent Br2 (1.1 eq) AcOH / MeOH Reagent->Inter Prod This compound (CAS: 1828-58-6) Inter->Prod -HBr (Re-aromatization)

Figure 1: Synthetic pathway via electrophilic aromatic substitution.

Detailed Protocol

Safety Note: Bromine is corrosive and volatile. Work in a fume hood. The product is a nitrophenol; avoid heating to dryness without safety screening for thermal instability.

Reagents:

  • 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Bromine (

    
    ) (1.05 – 1.1 eq)
    
  • Acetic Acid (Glacial) or Methanol (Solvent)

  • Sodium Bisulfite (

    
    ) (Quenching agent)
    

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-hydroxy-3-nitrobenzonitrile (e.g., 10 mmol) and Glacial Acetic Acid (5 mL/mmol). Stir until fully dissolved.

    • Why: Acetic acid solubilizes the phenol while maintaining a polar environment that stabilizes the ionic transition state.

  • Bromination: Cool the solution to 0–5°C. Add Bromine dropwise over 30 minutes.

    • Control: Maintain temperature <10°C to prevent over-bromination or oxidation of the nitrile.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC.

  • Quenching: Pour the reaction mixture into ice-cold water (10x volume). If excess bromine color persists, add saturated aqueous

    
     dropwise until the yellow/orange color fades to a pale yellow precipitate.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum at 40°C.

Structural Characterization (Analytical Expectations)

Researchers should validate the product using the following spectroscopic markers.

MethodExpected SignalInterpretation

NMR

~8.11 (d,

Hz, 1H)
Proton at C2 (Meta coupling)

~8.44 (d,

Hz, 1H)
Proton at C6 (Meta coupling)

~11.0–12.0 (br s, 1H)
Phenolic -OH (Exchangeable)
IR ~2230

Nitrile (

) stretch
~1530 & 1350

Nitro (

) asymmetric/symmetric stretch
~3200–3400

Hydroxyl (-OH) broad band
MS (ESI-) [M-H]⁻ = 241/243Characteristic 1:1 isotopic pattern for Bromine

Pharmaceutical Applications

This compound is a "privileged scaffold" for drugs targeting the catechol-O-methyltransferase (COMT) enzyme and parasitic pathways.

COMT Inhibitor Precursor (Entacapone Class)

COMT inhibitors prevent the degradation of Levodopa in Parkinson's disease treatment. The core pharmacophore requires a nitrocatechol moiety.

  • Mechanism: The this compound scaffold allows for the introduction of the second hydroxyl group. Hydrolysis of the bromine (via

    
     with hydroxide) or palladium-catalyzed hydroxylation converts the 3-bromo-4-hydroxy motif into the 3,4-dihydroxy (catechol) system essential for coordinating the 
    
    
    
    ion in the COMT active site.
Anthelmintic Activity (Nitroxynil Analogs)

The structural analog Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) is a potent fasciolicide. The bromo-analog is used in Structure-Activity Relationship (SAR) studies to optimize lipophilicity and binding affinity.

  • Mode of Action: Uncoupling of oxidative phosphorylation in the parasite mitochondria. The acidity of the phenol (enhanced by the CN and NO2 groups) is crucial for protonophore activity across membranes.

Applications cluster_0 Parkinson's Disease (COMT) cluster_1 Veterinary Medicine Core This compound Step1 Hydrolysis / Hydroxylation Core->Step1 Step2 SAR Optimization (Halogen Swap) Core->Step2 Target1 Nitrocatechol Pharmacophore (Entacapone Precursor) Step1->Target1 Target2 Anthelmintics (Nitroxynil Analogs) Step2->Target2

Figure 2: Application logic in drug discovery workflows.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Critical Handling Protocols:

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Never mix with strong non-oxidizing acids without ventilation.

  • Explosion Hazard: Polynitro/cyano aromatics can be energetically unstable. Do not subject the solid to temperatures >200°C or friction/shock.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizers.

References

  • PubChem. (2026). Compound Summary: 3-Bromo-4-hydroxybenzonitrile (Analog Data). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • World Intellectual Property Organization (WIPO). (2017). Patent WO2017070135A1: Prodrugs of CK2 inhibitors. (Contains NMR characterization of the title compound). Retrieved February 1, 2026, from [Link]

  • Organic Syntheses. (1928). m-Bromonitrobenzene (Methodology reference for bromination). Org. Synth. 1928, 8, 46. Retrieved February 1, 2026, from [Link]

The Orthogonal Director: The Role of the Nitro Group in 3-Bromo-4-hydroxy-5-nitrobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex pharmacophores—particularly for thyroid hormone receptor (


) agonists and glucagon receptor antagonists—the scaffold 3-Bromo-4-hydroxy-5-nitrobenzonitrile  serves as a high-density functional hub.[1] While the nitrile and bromine groups provide vectors for coupling and lipophilicity, the nitro group (

)
acts as the primary "electronic governor" of the molecule.

This guide dissects the mechanistic role of the nitro group at the 5-position. It functions not merely as a substituent but as a regiochemical director that radically alters the acidity of the adjacent phenol, enables chemoselective functionalization, and serves as a latent nitrogen source for heterocyclic ring closure.

Electronic Architecture: The "Push-Pull" Stabilization

The reactivity of this molecule is defined by the competition between the electron-donating hydroxyl group (the "push") and the electron-withdrawing nitrile and nitro groups (the "pull").[1]

The Acidity Cliff (pKa Modulation)

The most immediate impact of the ortho-nitro group is a dramatic reduction in the


 of the phenolic hydroxyl.
  • Phenol

    
    :  ~10.0[1]
    
  • 4-Hydroxybenzonitrile

    
    :  ~7.9[1]
    
  • This compound

    
    : ~4.5 – 5.5  (Estimated via Hammett constants)[1]
    

Mechanism: The phenoxide anion formed upon deprotonation is stabilized by two powerful effects:

  • Mesomeric (-M) Effect: The negative charge is delocalized directly onto the oxygen atoms of the nitro group.[2]

  • Inductive (-I) Effect: The high electronegativity of the nitro nitrogen and the bromine atom pulls electron density through the sigma framework.

Visualization of Resonance Stabilization

The following diagram illustrates how the nitro group acts as an "electron sink," stabilizing the conjugate base more effectively than the nitrile group alone.

Resonance Phenol Neutral Phenol (Intramolecular H-Bond) Deprotonation Base (e.g., K2CO3) Phenol->Deprotonation Anion_Loc Phenoxide Anion (Localized on O) Deprotonation->Anion_Loc -H+ Anion_CN Resonance A (Deloc. into Nitrile) Anion_Loc->Anion_CN Minor Anion_NO2 Resonance B (Deloc. into Nitro) *Major Contributor* Anion_Loc->Anion_NO2 Major Stabilization

Figure 1: Resonance flux analysis showing the nitro group as the dominant stabilizing force for the phenoxide anion.

Synthetic Utility: The Nitro Group as a Functional Handle

The nitro group enables two distinct synthetic pathways: O-Alkylation (leveraging acidity) and Reduction-Cyclization (leveraging the nitrogen atom).[1]

Pathway A: Controlled O-Alkylation

Due to the low


 induced by the nitro group, O-alkylation does not require harsh bases like Sodium Hydride (NaH).[1]
  • Advantage: Use of mild bases (e.g.,

    
     or 
    
    
    
    ) in acetone or DMF avoids side reactions such as nucleophilic attack on the nitrile or displacement of the bromine.
  • Outcome: High-yield formation of biaryl ethers, critical for thyromimetic scaffolds.[1]

Pathway B: Chemoselective Reduction (The Critical Challenge)

Transforming the nitro group to an aniline (


) is a common requirement.[1] However, the presence of the aryl bromide  presents a major chemoselectivity challenge.
  • Risk: Standard catalytic hydrogenation (

    
    ) often results in hydrodehalogenation  (cleavage of the C-Br bond), destroying the scaffold.
    
  • Solution: Stoichiometric metal reductions or poisoned catalysts are required.[1]

Comparative Reduction Methods
Reagent SystemMechanismChemoselectivity (Br retention)ScalabilityRecommendation

/ Pd-C
Catalytic HydrogenationPoor (High risk of de-bromination)HighAVOID

Single Electron TransferExcellent HighPREFERRED

Single Electron TransferGoodLow (Toxic waste)Secondary Option

/ Pt(S)
Sulfided CatalystGoodMediumSpecialized Use

Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Fe/NH Cl Method)

This protocol is designed to reduce the nitro group to an amine while strictly preserving the aryl bromide and nitrile functionalities.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Iron Powder (Fe): 325 mesh, reduced (5.0 eq)

  • Ammonium Chloride (

    
    ): (5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

Workflow:

  • Dissolution: Dissolve the substrate in Ethanol/Water (4:1) in a round-bottom flask.

  • Activation: Add solid

    
     and stir for 10 minutes at room temperature.
    
  • Reduction: Add Iron powder in portions. Heat the suspension to 70°C with vigorous stirring.

    • Checkpoint: Monitor via TLC or LCMS.[1] The reaction typically completes in 1–2 hours. Look for the disappearance of the bright yellow nitro compound and the appearance of a fluorescent amine spot.

  • Workup (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition the residue between Ethyl Acetate and water. The amine product is often less acidic than the starting material; ensure the aqueous layer is neutral/slightly basic to extract the aniline.

Protocol 2: Regioselective O-Alkylation

Leveraging the nitro-enhanced acidity for mild etherification.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Alkyl Halide (e.g., Isopropyl iodide) (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (anhydrous)[1]

Workflow:

  • Combine substrate and

    
     in DMF.[1] Stir at RT for 15 mins.[1] The solution will turn bright orange/red (phenoxide formation).[1]
    
  • Add Alkyl Halide dropwise.[1]

  • Stir at 50°C . (Higher temps may cause nitrile hydrolysis; the nitro group accelerates this reaction enough that high heat is unnecessary).[1]

  • Pour into ice water to precipitate the product.

Strategic Decision Pathway

The following logic flow assists in determining the optimal sequence of events for this scaffold.

SynthesisPath Start Start: this compound Decision Target Moiety? Start->Decision PathA Biaryl Ether / Ether Derivative Decision->PathA Ether Linkage PathB Benzoxazine / Indole / Heterocycle Decision->PathB Fused Ring StepA1 1. O-Alkylation (Mild Base) PathA->StepA1 StepB1 1. Nitro Reduction (Fe/NH4Cl) PathB->StepB1 StepA2 2. Nitro Reduction (Optional) StepA1->StepA2 StepB2 2. Cyclization with Electrophile StepB1->StepB2 Warning CRITICAL: Do NOT use H2/Pd-C (Risk of Debromination) StepB1->Warning

Figure 2: Synthetic decision tree emphasizing chemoselectivity.

Safety & Stability

  • Energetics: While not a primary explosive, the combination of a nitro group and a nitrile on an aromatic ring increases the energy content. Avoid heating dry residues above 150°C.[1]

  • Toxicity: Nitro-aromatics are potential methemoglobinemia agents.[1] Handle with double-gloving.[1]

  • Skin Staining: The phenoxide form (bright orange/red) stains skin and surfaces persistently.[1]

References

  • Electronic Effects in Phenols

    • Gross, K. C., & Seybold, P. G. (2001).[1] Substituent effects on the physical properties and pKa of phenol.[3] International Journal of Quantum Chemistry, 85(4-5), 569-579.[1] Link[1]

  • Chemoselective Reduction of Nitroarenes

    • Kumar, S., et al. (2023).[1][4] Amine synthesis by nitro compound reduction.[1][4][5][6] Journal of Organic Chemistry, 88, 8690-8702.[1][4] Link[1]

  • Iron-Mediated Reduction Protocols

    • Rahaim, R. J., & Maleczka, R. E. (2005).[1][4] Zn- and Fe-catalyzed reduction of nitroarenes.[1] Organic Letters, 7(22), 5087-5090.[1] Link[1]

  • Properties of this compound

    • PubChem Database.[1][7][8] CID 75341 (Related Analogues) and specific derivatives.[1] Link

Sources

An In-Depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

3-Bromo-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a nitrile, a hydroxyl group, a bromine atom, and a nitro group on a benzene ring offers a rich chemical handle for a variety of synthetic transformations. This guide provides an in-depth exploration of this compound, from its commercial availability and safe handling to its synthesis, purification, and potential applications as a key intermediate in the development of novel therapeutics. The strategic placement of its functional groups allows for selective modifications, making it a valuable scaffold for creating libraries of compounds with diverse biological activities.[1][2] For instance, the related compound 3-bromo-4-hydroxy-5-methoxybenzonitrile is a known key intermediate in the synthesis of bioactive molecules with potential antimicrobial and anticancer properties, suggesting a similar potential for its nitro-substituted analog.[1]

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1828-58-6[3]
Molecular Formula C₇H₃BrN₂O₃[4]
Molecular Weight 243.02 g/mol [4]
Appearance Brown solid[5]
Purity Typically >95%[4]
LogP 2.23[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Commercial Availability: A Survey of Suppliers

This compound is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research. The following table provides a non-exhaustive list of potential suppliers. Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing, purity, and availability.

SupplierProduct NumberReported PurityAdditional Notes
BLD PharmBD140785CustomOffers various quantities.
FluorochemF80528495%Provides detailed safety information.[4]
Thermo Scientific ChemicalsA19400.0698%Formerly an Alfa Aesar product.[6]
Vibrant Pharma Inc.VariesTypically >97% for similar compoundsSpecializes in building blocks for pharmaceutical research.[7]
MySkinRecipesVaries98% for a related methoxy analogFocus on pharmaceutical and cosmetic intermediates.[1]

Safety, Handling, and Storage: A Protocol for Prudent Laboratory Practice

Due to its chemical nature, this compound requires careful handling to ensure laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection : Wear protective gloves and a lab coat. Ensure that skin is not exposed.[5]

  • Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[9]

Handling and Storage
  • Handling : Avoid creating dust. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[5][9]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[5]

First Aid Measures
  • If Swallowed : Rinse mouth and seek immediate medical attention.[9]

  • If on Skin : Wash off with soap and plenty of water.[5]

  • If in Eyes : Rinse cautiously with water for several minutes.[8]

  • If Inhaled : Move the person into fresh air.[5]

Synthesis and Purification: A Generalized Experimental Protocol

Synthesis Workflow

G cluster_synthesis Synthesis Pathway Start 4-Hydroxybenzonitrile Step1 Bromination (e.g., NBS in Acetonitrile) Start->Step1 Intermediate 3-Bromo-4-hydroxybenzonitrile Step1->Intermediate Step2 Nitration (e.g., HNO3/H2SO4) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic route to this compound.

Step-by-Step Synthesis
  • Bromination of 4-Hydroxybenzonitrile :

    • Dissolve 4-hydroxybenzonitrile in a suitable solvent such as acetonitrile.

    • Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-bromo-4-hydroxybenzonitrile.

  • Nitration of 3-Bromo-4-hydroxybenzonitrile :

    • Carefully add the crude 3-bromo-4-hydroxybenzonitrile to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the reaction temperature below 10°C with an ice bath.

    • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by TLC.

    • Pour the reaction mixture over crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude this compound.

Purification Protocol

Purification of the crude product is essential to obtain a high-purity compound suitable for further research. Recrystallization is a common and effective method.

  • Solvent Selection : Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot and have low solubility when cold.

  • Recrystallization :

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, hot filtration with activated charcoal can be performed.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will confirm the chemical structure. Spectral data for the related 3-bromo-4-hydroxybenzonitrile is available for comparison.[10]

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.[3]

  • High-Performance Liquid Chromatography (HPLC) : Can be used to determine the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a good starting point for method development.[11]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold in drug discovery due to its potential for derivatization at multiple sites. The nitrile group can act as a bioisostere for other functional groups, while the hydroxyl, bromo, and nitro groups provide sites for further chemical modification to explore structure-activity relationships (SAR).[12]

Role as a Chemical Scaffold

The core structure of this compound can be utilized in fragment-based drug discovery (FBDD) or as a starting point for the synthesis of more complex molecules. Its derivatives have the potential to exhibit a range of biological activities, including anticancer and antimicrobial effects, similar to other substituted benzonitriles.[1][2]

Workflow for Scaffold Elaboration in Drug Discovery

G cluster_workflow Drug Discovery Workflow Scaffold 3-Bromo-4-hydroxy- 5-nitrobenzonitrile Derivatization Chemical Derivatization (e.g., Etherification, Suzuki Coupling, Nitro Reduction/Functionalization) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A conceptual workflow illustrating the use of this compound as a scaffold in a drug discovery program.

Conclusion

This compound is a chemical intermediate with significant potential for researchers, scientists, and drug development professionals. Its rich functionality and commercial availability make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. By following the guidelines for safe handling, synthesis, and purification outlined in this guide, researchers can effectively utilize this versatile scaffold in their drug discovery endeavors.

References

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. Purification of Benzonitrile. Available from: [Link]

  • ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]

  • MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Available from: [Link]

  • SIELC Technologies. 3-Bromo-4-hydroxybenzonitrile. 2018. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Available from: [Link]

  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. 2020. Available from: [Link]

  • Google Patents. Synthesis of benzonitriles from substituted benzaldehyde. 2003.
  • CDC Stacks. Supporting Information. Available from: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

Sources

Methodological & Application

The Strategic Role of 3-Bromo-4-hydroxy-5-nitrobenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-Bromo-4-hydroxy-5-nitrobenzonitrile as a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis of this versatile building block and its practical application in the construction of complex bioactive molecules. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the strategic advantages of employing this intermediate in drug discovery programs.

Introduction: The Value of Polysubstituted Aromatic Intermediates

In the landscape of pharmaceutical development, highly functionalized aromatic compounds are indispensable scaffolds for creating novel therapeutics. The precise arrangement of diverse functional groups on a benzene ring allows for the fine-tuning of a molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile. This compound is a prime example of such a strategic intermediate. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilically activatable aromatic ring, a versatile nitrile moiety, and a readily transformable nitro group—offers a wealth of possibilities for synthetic diversification.

The nitrile group, in particular, is a common pharmacophore in many approved drugs, often serving as a bioisostere for carbonyl or hydroxyl groups and participating in crucial hydrogen bonding interactions within enzyme active sites. This guide will first detail a robust synthesis of this compound from a common starting material and then explore its application as a precursor in the synthesis of pharmaceutically relevant structures, drawing a parallel to the synthesis of the anti-gout medication, Febuxostat.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 1828-58-6[1]
Molecular Formula C₇H₃BrN₂O₃[1]
Molecular Weight 243.02 g/mol [1]
Appearance Pale yellow to yellow solid
Purity ≥95%[1]
Melting Point Not readily available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)

Safety Information: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-hydroxybenzonitrile. This pathway involves an initial electrophilic bromination followed by nitration.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Hydroxybenzonitrile Step1 Bromination (Br₂, Acetic Acid) Start->Step1 Intermediate 3-Bromo-4-hydroxybenzonitrile Step1->Intermediate Step 1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate->Step2 Product This compound Step2->Product Step 2

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile (Intermediate)

This protocol is adapted from established procedures for the bromination of 4-hydroxybenzonitrile.[2] The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the nitrile, bromination occurs at one of the ortho positions.

Materials:

  • 4-Hydroxybenzonitrile

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzonitrile (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

  • A precipitate will form. If the solution has a persistent orange color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 3-bromo-4-hydroxybenzonitrile as a solid.

Protocol 2: Synthesis of this compound

The nitration of 3-bromo-4-hydroxybenzonitrile is a classic electrophilic aromatic substitution. The hydroxyl group directs the incoming nitro group to the other ortho position.

Materials:

  • 3-Bromo-4-hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add 3-bromo-4-hydroxybenzonitrile (1 equivalent) to concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C with an ice-salt bath.

  • Stir the mixture until all the solid has dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, keeping the reaction temperature below 10 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum to afford this compound.

Application in Pharmaceutical Synthesis: A Case Study Inspired by Febuxostat

While direct use of this compound in a marketed drug is not prominently documented, its close analogue, 3-bromo-4-hydroxybenzonitrile, is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3][4] The following protocol illustrates how 3-bromo-4-hydroxybenzonitrile is transformed into a precursor for the thiazole ring formation in the Febuxostat synthesis. This provides a tangible example of the utility of this class of intermediates.

Diagram of the Application Workflow

ApplicationWorkflow Start 3-Bromo-4-hydroxybenzonitrile Step1 O-Alkylation (Isobutyl Bromide, K₂CO₃) Start->Step1 Intermediate 3-Bromo-4-isobutoxybenzonitrile Step1->Intermediate Step 1 Step2 Thioamidation (NaHS) Intermediate->Step2 Product 3-Bromo-4-isobutoxyphenyl carbothioamide Step2->Product Step 2

Caption: Synthesis of a Febuxostat precursor from 3-bromo-4-hydroxybenzonitrile.

Protocol 3: Synthesis of 3-Bromo-4-isobutoxybenzonitrile

This protocol demonstrates the O-alkylation of the phenolic hydroxyl group, a common transformation in drug synthesis to modulate solubility and cell permeability.[2]

Materials:

  • 3-Bromo-4-hydroxybenzonitrile

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • Potassium iodide (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-bromo-4-hydroxybenzonitrile (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

  • Add isobutyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 3-bromo-4-isobutoxybenzonitrile.

Discussion on the Potential of this compound

The presence of the nitro group in this compound opens up additional avenues for synthetic diversification. The nitro group can be:

  • Reduced to an amine: This would yield 3-amino-5-bromo-4-hydroxybenzonitrile, a tri-functional intermediate that can be further elaborated, for instance, by forming amides, sulfonamides, or ureas, which are common motifs in kinase inhibitors.

  • Act as an electron-withdrawing group: The nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for modulating the pKa of the hydroxyl group or the reactivity of the molecule in subsequent reactions. This can be exploited in the design of compounds with specific target interactions.

  • Displaced via nucleophilic aromatic substitution (SNAr): While less common for nitro groups on electron-rich rings, under certain conditions, it could be a potential route for introducing other functionalities.

The strategic placement of the bromo, hydroxyl, nitro, and cyano groups makes this compound a highly valuable, albeit underutilized, building block for the synthesis of novel pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies.

Conclusion

This compound is a readily accessible and highly functionalized intermediate with significant potential in pharmaceutical synthesis. The protocols detailed herein provide a reliable pathway for its preparation and highlight its utility through a practical example related to the synthesis of Febuxostat. The multifunctionality of this compound offers medicinal chemists a versatile platform for the development of new chemical entities with tailored pharmacological profiles. Further exploration of its reactivity and application in the synthesis of diverse drug scaffolds is warranted and promises to yield novel therapeutic candidates.

References

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • Ghanta, M. R., et al. (2014).
  • Castaldi, G., Rasparini, M., & Sillani, L. (2010). A process for the preparation of febuxostat.
  • A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. (2023). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 3(1).

Sources

protocol for Suzuki coupling with 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Abstract

This comprehensive application note provides a detailed protocol and technical guide for the successful Suzuki-Miyaura cross-coupling of this compound. This substrate, while primed for reactivity due to its electron-deficient nature, presents unique challenges owing to its multifunctional chemical architecture. We will dissect the mechanistic considerations, provide a robust, field-tested protocol, and offer insights into the causality behind experimental choices to empower researchers in drug discovery and synthetic chemistry.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized centers.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron species has become indispensable for synthesizing complex molecules like biaryls, styrenes, and polyolefins.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based byproducts.[3]

The catalytic cycle is well-understood and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide).[4]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation by a base.[1][5]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][4]

Analysis of the Substrate: this compound

A successful protocol hinges on understanding the specific reactivity of the starting material. This compound is a challenging, yet interesting, substrate with several key features:

  • Aryl Bromide: The Carbon-Bromine bond is a common and effective handle for Suzuki couplings. The general reactivity trend for the halide is I > OTf > Br >> Cl.[6][7]

  • Electron-Deficient Ring: The presence of two potent electron-withdrawing groups, nitro (-NO2) and nitrile (-CN), significantly lowers the electron density of the aromatic ring. This electronic effect makes the C-Br bond more susceptible to the initial, often rate-limiting, oxidative addition step by the electron-rich Pd(0) catalyst.[7][8]

  • Acidic Phenolic Group (-OH): The hydroxyl group is acidic and will be deprotonated by the base used in the reaction. This necessitates the use of a sufficient excess of base to ensure enough remains to activate the boronic acid for the crucial transmetalation step.

  • Steric Environment: The bromine atom is positioned between a hydroxyl and a nitrile group. While not excessively hindered, this local steric environment favors the use of bulky phosphine ligands on the palladium catalyst, which can accelerate both the oxidative addition and the final reductive elimination steps.[9][10]

Recommended Experimental Protocol

This protocol is designed to be a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound244.001.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)410.500.040.04
Potassium Phosphate, Tribasic (K₃PO₄)212.273.03.0
1,4-Dioxane (Anhydrous, Degassed)-10 mL-
Water (Degassed)-2 mL-
Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 eq.).

  • Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition: Under a positive pressure of inert gas, add 10 mL of degassed 1,4-dioxane followed by 2 mL of degassed water via syringe. The use of degassed solvents is critical to prevent catalyst degradation.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze. The reaction is typically complete within 2-12 hours.

  • Work-up Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 30 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the phenolic product and any excess boronic acid.

    • Separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII_Complex Ar-Pd(II)L₂-Br PdII_Complex->OxAdd Transmetalation Transmetalation Transmetalation->PdII_Complex PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Biaryl->Transmetalation RedElim->PdII_Biaryl ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Product Ar-Ar' (Coupled Product) Product->RedElim Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Isolation & Purification A 1. Combine Solids (Substrate, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Dilute (EtOAc/Water) E->F G 7. Acidify & Extract F->G H 8. Dry & Concentrate G->H I 9. Purify (Flash Chromatography) H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Mechanistic Rationale and Troubleshooting

Experimental ChoiceRationalePotential Issue & Solution
Catalyst System: Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Such ligands are known to promote the oxidative addition of challenging substrates and accelerate the final reductive elimination step, leading to higher turnover numbers and efficiency. [9][10]Low Conversion: Increase catalyst loading to 3-5 mol%. Consider a pre-formed catalyst like SPhos Pd G3 for more consistent activation.
Base: K₃PO₄ (3 eq.) A moderately strong, non-nucleophilic base is required. [11]A 3-fold excess is used to first deprotonate the acidic phenol on the substrate, with the remaining base available to form the reactive boronate species [Ar'B(OH)₃]⁻ needed for transmetalation. [12]Decomposition/Side Products: The reaction may be base-sensitive. If issues persist, switch to a milder base like K₂CO₃ or CsF. Ensure the base is finely powdered for better solubility and reactivity.
Solvent: Dioxane/Water A polar, aprotic solvent like 1,4-dioxane effectively solubilizes the organic components and the catalyst. [8]The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step. [6]Poor Solubility: If reagents are not fully dissolved, consider switching to a different solvent system like Toluene/Water or DMF/Water. Ensure vigorous stirring.
Temperature: 100 °C Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, at a reasonable rate. [2]No Reaction: The temperature may be too low. Incrementally increase to 110-120 °C (if using a sealed vessel). Decomposition: The temperature may be too high. Lower to 80 °C and allow for a longer reaction time.
Atmosphere: Inert Gas The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it. Thoroughly degassing solvents and maintaining an inert atmosphere is critical for reproducibility and high yields.Stalled Reaction/Black Precipitate (Palladium Black): This indicates catalyst death. The reaction setup was likely not sufficiently inert. The experiment should be repeated with more rigorous inerting techniques.

Safety and Handling

  • Reagents: this compound is an irritant. Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.

  • Procedure: Heating sealed vessels can lead to pressure buildup. Always use a blast shield and ensure the vessel is not filled more than two-thirds full.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3135–3147. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • He, Z., Wang, D., & Zhang, J. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4166–4169. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Sharma, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 446-453. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • NROChemistry. (2023, October 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Farina, V., & Cesti, P. (1999). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 3(2), 175-194. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 3-Bromo-4-hydroxy-5-nitrobenzonitrile. This compound is a substituted aromatic nitrile, a class of molecules often utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Given the criticality of purity in these applications, a reliable analytical method is paramount. The described method employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its specificity, linearity, accuracy, and precision for quality control and drug development environments.[2]

Introduction and Scientific Rationale

This compound is a multifunctional aromatic compound. Its structure, featuring a hydroxyl group, a nitrile, a bromine atom, and a nitro group, results in a molecule of moderate polarity and hydrophobicity. This chemical nature makes it an ideal candidate for analysis by reverse-phase HPLC, a powerful technique that separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3]

The primary challenge in any purity analysis is to resolve the main compound from all potential process-related impurities and degradation products. These impurities can have a wide range of polarities. Therefore, a gradient elution method, which involves systematically increasing the organic solvent concentration in the mobile phase, was chosen. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time.

The addition of an acid, such as formic acid, to the mobile phase is a critical choice driven by the analyte's structure. The phenolic hydroxyl group on the benzene ring is weakly acidic. By maintaining a low pH, the ionization of this group is suppressed. This ensures the analyte exists in a single, neutral form, leading to consistent retention and symmetrical, sharp chromatographic peaks, which are essential for accurate quantification.[4]

This document serves as a comprehensive guide for researchers and quality control analysts, providing not just a step-by-step protocol but also the underlying scientific justification for the methodological choices, ensuring the method's successful implementation and adaptation.

Materials and Instrumentation

Chemicals and Reagents
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade, 18.2 MΩ·cm resistivity)

  • Formic Acid (LC-MS grade, ~99%)

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Degasser

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) or Diode Array (DAD) UV Detector[5]

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or nylon)

Detailed Experimental Protocol

Chromatographic Conditions

The conditions outlined below were optimized to achieve robust separation and peak integrity. A C18 column is selected as the industry standard for its versatility with aromatic compounds, while a phenyl-based column could be considered for alternative selectivity due to π-π interactions.[6][7]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA/DAD scan)
Injection Volume 5 µL
Run Time 27 minutes
Preparation of Solutions

Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v) for dissolving standards and samples. This composition ensures solubility and compatibility with the initial mobile phase conditions.

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly. This is the stock solution (100 µg/mL).

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow steps 2 and 3 from the standard preparation.

  • Prior to injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate.[5]

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, a series of system suitability and method validation tests must be performed as stipulated by ICH guidelines.[8][9]

System Suitability Test (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified.

  • Inject the Standard Solution five times consecutively.

  • Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector response.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsConfirms the stability and precision of the pump and mobile phase composition.
Method Validation Summary

The analytical method should be fully validated to prove its suitability for its intended purpose.

Validation ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is typically done by stress testing (acid, base, oxidative, thermal, photolytic degradation) and confirming peak purity using a PDA/DAD detector.[10]
Linearity To verify that the detector response is directly proportional to the analyte concentration across a specified range (e.g., 50% to 150% of the nominal concentration).[10]
Accuracy To determine the closeness of the test results to the true value. Assessed by performing recovery studies on samples spiked with known amounts of analyte.[10]
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[9]
Range The concentration interval over which the method is precise, accurate, and linear.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the relative peak area of the main component as a percentage of the total area of all peaks in the chromatogram.

Calculation Formula:

Purity (%) = ( ( AreaMain Peak ) / ( Total AreaAll Peaks ) ) x 100

  • AreaMain Peak: The integrated area of the this compound peak.

  • Total AreaAll Peaks: The sum of the integrated areas of all peaks, excluding solvent front and baseline noise.

Workflow and Data Presentation

The overall analytical workflow is visualized in the diagram below. A typical chromatogram would show a sharp, well-resolved main peak for this compound, with any impurities appearing as smaller, baseline-separated peaks.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (100 µg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample (100 µg/mL) analysis Sample Analysis (Inject Sample) prep_sample->analysis prep_mobile Prepare Mobile Phases (A & B) setup Instrument Setup & Equilibration prep_mobile->setup setup->sst check_sst Verify SST Criteria (Tailing, Plates, %RSD) sst->check_sst integrate Integrate Chromatogram (All Peaks) analysis->integrate check_sst->analysis calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be a reliable and robust tool for the purity determination of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile provides excellent separation of the main component from potential impurities. The protocol is grounded in established chromatographic principles and adheres to ICH guidelines for method validation, ensuring that it is suitable for implementation in regulated quality control laboratories and for supporting pharmaceutical and chemical development programs.

References

  • SIELC Technologies. (2018, May 17). 3-Bromo-4-hydroxybenzonitrile. Retrieved from SIELC Technologies. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • Database of Validated Analytical Methods. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from EURL-FV. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from Chromatography Forum. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA. [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from YouTube. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

Sources

experimental procedure for N-alkylation of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Practical Guide to the O-Alkylation of 3-Bromo-4-hydroxy-5-nitrobenzonitrile via Williamson Ether Synthesis

Abstract: This document provides a comprehensive guide for the O-alkylation of this compound, a key intermediate in the synthesis of various bioactive molecules. The protocol is based on the robust Williamson ether synthesis, a reliable method for forming ether linkages. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into optimizing reaction conditions and troubleshooting common issues. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development who require a practical and well-validated methodology for modifying this versatile chemical scaffold.

Introduction and Scientific Rationale

This compound is a valuable building block in synthetic chemistry. Its substituted phenyl ring, featuring electron-withdrawing nitro and cyano groups, presents unique electronic properties that can be leveraged in the design of novel therapeutics and functional materials. The phenolic hydroxyl group is a prime site for chemical modification, and its conversion to an ether linkage (O-alkylation) is a common strategy to modulate properties such as lipophilicity, solubility, and biological target engagement.

The most effective and widely used method for this transformation is the Williamson ether synthesis.[1][2] This reaction proceeds via a two-step sequence involving an SN2 mechanism:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide anion. The acidity of the hydroxyl proton on this compound is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-CN) groups. This increased acidity allows for the use of moderately strong bases, facilitating a clean and efficient reaction.

  • Nucleophilic Attack: The resulting phenoxide anion attacks an alkyl halide (or another substrate with a good leaving group), displacing the halide and forming the desired ether product.[3]

This application note provides a generalized, yet detailed, protocol that can be adapted for various primary alkylating agents.

General Reaction Scheme

The O-alkylation of this compound is illustrated below. The reaction involves the formation of a phenoxide intermediate, which then undergoes nucleophilic substitution with an alkyl halide.

Caption: General reaction scheme for Williamson ether synthesis.

Materials and Methods
Reagent / MaterialGradeSupplierNotes
This compound≥97% PurityStandard SupplierStarting material.
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeStandard SupplierElectrophile; primary halides are strongly recommended.[2]
Potassium Carbonate (K₂CO₃), anhydrous≥99% PurityStandard SupplierBase; ensure it is finely powdered and dry.
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, ≥99.8%Standard SupplierReaction solvent; polar aprotic solvents are preferred.[4]
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierExtraction solvent.
Brine (Saturated aq. NaCl)N/ALab-preparedUsed for aqueous washes.
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Round-bottom flask & CondenserN/AStandard Supplier
Magnetic stirrer and stir barN/AStandard Supplier
TLC plates (Silica gel 60 F₂₅₄)N/AStandard SupplierFor reaction monitoring.

The success of the synthesis hinges on the careful selection of base, solvent, and alkylating agent. The following table provides starting points for optimization.

ParameterRecommended ChoiceRationale & Causality
Base K₂CO₃ (1.5-2.0 equiv.), Cs₂CO₃ (1.2-1.5 equiv.)The activated phenol is acidic enough to be deprotonated by carbonate bases. K₂CO₃ is cost-effective and sufficient. Cs₂CO₃ offers higher solubility and reactivity (the "cesium effect") and can accelerate sluggish reactions. Stronger bases like NaH are typically unnecessary and pose greater handling risks.[4]
Alkylating Agent Primary Alkyl Halide (R-I > R-Br > R-Cl) (1.1-1.3 equiv.)The reaction is an SN2 substitution. Primary halides are ideal as they minimize the competing E2 elimination side reaction.[2][3] Secondary halides will give a mixture of ether and alkene, while tertiary halides will almost exclusively yield the elimination product.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are crucial. They solvate the potassium cation but leave the phenoxide anion "naked" and highly nucleophilic, thereby increasing the reaction rate.[4] DMF is an excellent choice due to its high boiling point and solvating power.
Temperature 50-80 °CModerate heating is usually required to achieve a reasonable reaction rate. The optimal temperature depends on the reactivity of the specific alkyl halide used. Monitor by TLC to avoid decomposition at excessive temperatures.
Detailed Experimental Protocol

This protocol describes the synthesis of 3-bromo-4-(benzyloxy)-5-nitrobenzonitrile as a representative example.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.43 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous, finely powdered potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition:

    • Stir the mixture at room temperature for 15 minutes to allow for partial deprotonation and salt formation. The suspension should turn a more intense yellow or orange color.

    • Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension via syringe. An exotherm may be observed.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The starting material spot should gradually be replaced by a new, less polar product spot.

    • The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 150 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Purify the crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure 3-bromo-4-(benzyloxy)-5-nitrobenzonitrile.

    • Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental procedure, from initial setup to the final, purified product.

workflow setup 1. Reaction Setup - Add Substrate, Base (K₂CO₃), and Solvent (DMF) to flask. addition 2. Reagent Addition - Add Alkyl Halide dropwise at room temperature. setup->addition reaction 3. Reaction - Heat mixture to 60 °C. - Monitor progress by TLC. addition->reaction workup 4. Aqueous Workup - Cool to RT. - Quench with water. - Extract with Ethyl Acetate. reaction->workup wash 5. Wash & Dry - Wash combined organic layers with water and brine. - Dry with MgSO₄. workup->wash purify 6. Purification - Concentrate under vacuum. - Purify by column chromatography or recrystallization. wash->purify product Final Product - Characterize (NMR, MS). purify->product

Sources

The Versatile Scaffolding Potential of 3-Bromo-4-hydroxy-5-nitrobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complexity from a Simple Core

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational molecular frameworks is paramount. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals and biologically active molecules.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of functional groups that can engage with biological targets with high specificity and affinity. Among the myriad of available building blocks for the construction of these vital structures, 3-Bromo-4-hydroxy-5-nitrobenzonitrile stands out as a particularly versatile and powerful precursor.

This substituted benzonitrile derivative is endowed with a unique combination of functional groups: a nucleophilic hydroxyl group, an electrophilic nitrile moiety, a reducible nitro group, and a reactive bromine atom. This electronic arrangement not only activates the aromatic ring towards certain transformations but also provides multiple handles for sequential and regioselective chemical modifications. This application note will provide a detailed exploration of the utility of this compound as a starting material for the synthesis of medicinally relevant benzoxazole and quinazoline scaffolds. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of these synthetic strategies.

Physicochemical Properties and Reactivity Profile

Before embarking on synthetic transformations, a thorough understanding of the starting material's properties is essential.

PropertyValueSource
Molecular FormulaC₇H₃BrN₂O₃
Molecular Weight243.02 g/mol
AppearancePale yellow to yellow crystalline powder
Melting Point198-202 °C
SolubilitySoluble in DMF, DMSO, and hot ethanol

The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which acidifies the phenolic proton and deactivates the ring towards electrophilic aromatic substitution. However, its most crucial role in the context of this guide is as a precursor to an amino group via reduction. The nitrile group is a versatile functional handle that can participate in cyclization reactions or be hydrolyzed to a carboxylic acid. The hydroxyl group is a key nucleophile for intramolecular cyclization reactions, and the bromine atom offers a site for cross-coupling reactions to introduce further molecular diversity.

Strategic Transformation: The Gateway Intermediate

The cornerstone of leveraging this compound for the synthesis of a wide array of nitrogen-containing heterocycles is the selective reduction of the nitro group to an amine. This transformation yields the pivotal intermediate, 3-amino-5-bromo-4-hydroxybenzonitrile , which serves as the direct precursor for subsequent cyclization reactions.

The selective reduction of a nitro group in the presence of other reducible functionalities, such as a nitrile and a halogen, can be challenging. Catalytic hydrogenation, for instance, may lead to the reduction of the nitrile group as well.[2] Therefore, a chemoselective method is required. A well-established and reliable method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[3] This reagent system efficiently reduces the nitro group while leaving the nitrile and bromo functionalities intact.[3]

Nitro Reduction Start This compound Intermediate 3-Amino-5-bromo-4-hydroxybenzonitrile Start->Intermediate Selective Reduction Reagents SnCl₂·2H₂O Ethanol, Reflux Benzoxazole Synthesis Intermediate 3-Amino-5-bromo-4-hydroxybenzonitrile Product Substituted 7-Bromo-6-cyanobenzoxazole Intermediate->Product Cyclocondensation Reagents R-CHO or R-COOH Catalyst, Heat

General scheme for benzoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-phenyl-6-cyanobenzoxazole

This protocol details the synthesis of a representative benzoxazole derivative using benzaldehyde as the one-carbon source.

Step 1: Synthesis of 3-Amino-5-bromo-4-hydroxybenzonitrile (Intermediate)

  • Materials:

    • This compound (1.0 g, 4.11 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.64 g, 20.57 mmol)

    • Ethanol (20 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.11 mmol) and ethanol (20 mL).

    • Stir the suspension and add tin(II) chloride dihydrate (4.64 g, 20.57 mmol) portion-wise.

    • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-bromo-4-hydroxybenzonitrile. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 7-Bromo-2-phenyl-6-cyanobenzoxazole

  • Materials:

    • 3-Amino-5-bromo-4-hydroxybenzonitrile (from Step 1)

    • Benzaldehyde (0.44 g, 4.11 mmol)

    • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

    • Toluene (30 mL)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude 3-amino-5-bromo-4-hydroxybenzonitrile in toluene (30 mL).

    • Add benzaldehyde (0.44 g, 4.11 mmol) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 7-bromo-2-phenyl-6-cyanobenzoxazole.

ReactantProductReagents and ConditionsYield (%)
This compound3-Amino-5-bromo-4-hydroxybenzonitrileSnCl₂·2H₂O, Ethanol, Reflux, 3h~85-95
3-Amino-5-bromo-4-hydroxybenzonitrile7-Bromo-2-phenyl-6-cyanobenzoxazoleBenzaldehyde, p-TSA, Toluene, Reflux, 4-6h~70-80

Application Protocol 2: Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are another class of heterocyclic compounds of immense interest in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antihypertensive agents. The o-aminobenzonitrile moiety of our key intermediate provides a direct entry into this important scaffold.

Principle of the Synthesis

The synthesis of the quinazoline ring from an o-aminobenzonitrile typically involves a reaction with a one-carbon synthon that can provide the C2 and N3 atoms of the quinazoline core. [4]A common and efficient method is the reaction with orthoformates, such as triethyl orthoformate, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

Quinazoline Synthesis Intermediate 3-Amino-5-bromo-4-hydroxybenzonitrile Product 7-Bromo-4-hydroxyquinazoline Intermediate->Product Cyclization Reagents Triethyl orthoformate Acetic Acid, Reflux

General scheme for quinazoline synthesis.
Detailed Experimental Protocol: Synthesis of 7-Bromo-4-hydroxyquinazoline

This protocol outlines the synthesis of the core quinazoline scaffold from our key intermediate.

  • Materials:

    • 3-Amino-5-bromo-4-hydroxybenzonitrile (from Protocol 1, Step 1)

    • Triethyl orthoformate

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, suspend the crude 3-amino-5-bromo-4-hydroxybenzonitrile in an excess of triethyl orthoformate.

    • Add a catalytic amount of acetic acid to the mixture.

    • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product often precipitates out of the reaction mixture upon cooling. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to obtain 7-bromo-4-hydroxyquinazoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

ReactantProductReagents and ConditionsYield (%)
3-Amino-5-bromo-4-hydroxybenzonitrile7-Bromo-4-hydroxyquinazolineTriethyl orthoformate, Acetic Acid, Reflux, 6-8h~65-75

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of complex and medicinally relevant heterocyclic compounds. Through a strategic and chemoselective reduction of the nitro group, a key intermediate is readily accessed, paving the way for the construction of diverse benzoxazole and quinazoline scaffolds. The protocols detailed herein provide a robust and practical foundation for researchers in drug discovery and organic synthesis to explore the vast chemical space accessible from this singular starting material.

The presence of the bromine atom in the final heterocyclic products offers a further point of diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the synthesis of extensive libraries of compounds for biological screening. The nitrile group can also be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine, adding another layer of synthetic flexibility. The continued exploration of the reactivity of this multifaceted building block will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Maiti, D., & Ranu, B. C. (2007). A simple and efficient method for the reduction of nitroarenes with tin and ammonium bromide in water. Tetrahedron Letters, 48(23), 4059-4062.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008).
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinazoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolines. Retrieved from [Link]

  • Sharma, V., Kumar, V., & Singh, D. (2018). Quinazoline derivatives as anticancer agents: A review on recent patents. Recent patents on anti-cancer drug discovery, 13(3), 266-285.
  • Lhassani, M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

Sources

analytical standard preparation for 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the preparation, characterization, and handling of analytical standards for 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 1828-58-6). This compound is a highly functionalized aromatic building block often used in the synthesis of thyromimetics, enzyme inhibitors, and agrochemicals. Due to the presence of a phenolic hydroxyl group flanked by electron-withdrawing bromine and nitro groups, the molecule exhibits significant acidity (low pKa) and photolability. This protocol addresses the specific challenges of solubility, ionization control, and stability to ensure high-integrity analytical data.

Physicochemical Profile & Technical Context

Understanding the molecule's behavior is the prerequisite for accurate standard preparation.

PropertyValue / DescriptionTechnical Implication
Chemical Name This compoundTarget Analyte
CAS Number 1828-58-6Verification Key
Molecular Formula

MW: 243.02 g/mol
Functional Groups Nitrile (-CN), Nitro (-NO

), Phenol (-OH), Bromine (-Br)
Multi-modal reactivity
Acidity (pKa) Estimated < 5.0The phenolic proton is highly acidic due to ortho-nitro and ortho-bromo electron withdrawal.[1][2][3] Must use buffered/acidified mobile phases.
Solubility High: DMSO, DMF, Acetone. Moderate: Methanol, Acetonitrile. Low: Water, Acidic aqueous buffers.Stock solutions should be prepared in DMSO or MeOH.
Stability Photolabile (Nitro group); Hygroscopic.Protect from light; Store desiccated.

Material Qualification (Primary Standard)

Before preparing liquid standards, the solid reference material must be qualified. Do not assume the label purity is accurate for quantitative assays without verification.

Protocol A: Identity & Purity Verification

Objective: Confirm the material is this compound and establish a "Purity Factor" for weighing correction.

  • Appearance Check: The substance should be a yellow to brownish crystalline solid. Darkening indicates oxidation or photolysis.

  • qNMR (Quantitative NMR) - Gold Standard:

    • Solvent: DMSO-

      
       (prevents exchange of phenolic proton and ensures solubility).
      
    • Internal Standard: Maleic acid or 1,3,5-Trimethoxybenzene (traceable to NIST).

    • Procedure: Co-dissolve ~10 mg sample and ~10 mg internal standard. Acquire

      
      -NMR with D1 relaxation delay 
      
      
      
      30s to ensure full integration accuracy.
    • Calculation: Derive absolute purity (

      
      ) to use in stock preparation.
      
  • HPLC-UV Purity Scan:

    • Inject a concentrated sample (0.5 mg/mL) to detect late-eluting impurities (e.g., dibrominated species or precursors like 4-hydroxybenzonitrile).

Standard Preparation Protocols

Protocol B: Stock Solution Preparation (1.0 mg/mL)

Rationale: DMSO is selected as the stock solvent because it suppresses the ionization of the phenol, prevents aggregation, and has a high boiling point (minimizing evaporation errors).

Materials:

  • This compound Reference Standard.

  • Solvent: Anhydrous DMSO (Grade: HPLC or better).

  • Vessel: Amber volumetric flask (Class A).

Workflow:

  • Equilibrate: Allow the solid standard to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh

    
     mg of the solid into a 10 mL amber volumetric flask.
    
    • Calculation:

      
      .
      
  • Dissolution: Add ~6 mL of DMSO. Sonicate for 5 minutes. The solution should be clear yellow.

    • Note: If particulates remain, the material may be a salt form or degraded. Stop and verify.

  • Make to Volume: Dilute to the mark with DMSO. Invert 10 times to mix.

  • Storage: Transfer to amber LC vials with PTFE-lined caps. Store at -20°C. Stability: ~6 months.

Protocol C: Working Standard Preparation (Linearity Series)

Rationale: The working solvent must match the initial mobile phase conditions to prevent peak distortion ("solvent shock").

Diluent: 50:50 Acetonitrile : Water (with 0.1% Formic Acid).

  • Critical: The formic acid keeps the analyte protonated, preventing peak fronting.

Serial Dilution Scheme: | Standard ID | Source | Volume Taken (


L) | Diluent Volume (

L) | Final Conc. (

g/mL) | | :--- | :--- | :--- | :--- | :--- | | WS-100 | Stock (1 mg/mL) | 100 | 900 | 100.0 | | WS-50 | WS-100 | 500 | 500 | 50.0 | | WS-10 | WS-100 | 100 | 900 | 10.0 | | WS-1 | WS-10 | 100 | 900 | 1.0 | | WS-0.1 | WS-1 | 100 | 900 | 0.1 |[1][2][3]

Analytical Method (HPLC-UV/MS)

This method is optimized for the separation of nitrophenols, ensuring sharp peak shape by suppressing ionization.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro-phenol conjugation).

  • Injection Volume: 5 - 10

    
    L.
    

Gradient Program:

Time (min) % B Event
0.0 10 Equilibration
1.0 10 Hold
10.0 90 Linear Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Visual Workflows (Graphviz)

Figure 1: Standard Preparation Logic Flow

This diagram illustrates the critical decision points and workflow for preparing the standard, emphasizing the "Why" behind solvent choices.

StandardPrep Start Solid Reference Material (this compound) Check Material Qualification (Appearance, qNMR) Start->Check Verify Purity SolventChoice Select Stock Solvent Check->SolventChoice DMSO DMSO (Recommended) High Solubility, Low Volatility SolventChoice->DMSO Preferred MeOH Methanol Risk of evaporation SolventChoice->MeOH Alternative StockPrep Prepare Stock (1.0 mg/mL) Amber Glassware (Light Sensitive) DMSO->StockPrep MeOH->StockPrep Diluent Select Diluent for Working Stds MUST contain Acid StockPrep->Diluent AcidDiluent 50:50 ACN:Water + 0.1% Formic Acid Maintains Protonation (Neutral Form) Diluent->AcidDiluent Correct Path NeutDiluent Neutral Water/ACN Risk: Phenolate Ionization -> Peak Tailing Diluent->NeutDiluent Incorrect Path Analysis HPLC Analysis Verify Linearity & Retention Time AcidDiluent->Analysis

Caption: Workflow for the preparation of stable, chromatographically well-behaved standards.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Split Peaks / Fronting Sample solvent mismatch or pH too high.Ensure diluent contains 0.1% Formic Acid. The phenol (

) must be protonated.
Degradation (Browning) Photolysis of nitro group.Use amber glassware exclusively. Minimize bench time.
Retention Time Shift Mobile phase pH drift.Use fresh buffer. Verify pH of aqueous phase is < 3.0.
Non-Linearity Adsorption to glass or precipitation.Use polypropylene inserts if adsorption is suspected (rare for this polarity). Ensure solubility in diluent.

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CAS 1828-58-6).[4] National Library of Medicine. [Link]

  • SIELC Technologies. (2018). HPLC Method for 3-Bromo-4-hydroxybenzonitrile. [Link]

  • Hanson, J. (2023). Continuous-flow transfer hydrogenation of benzonitrile. RSC Advances. [Link]

Sources

Application Note: Scalable Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS 1828-58-6), a critical scaffold in the development of thyroid hormone receptor beta (TRβ) agonists and specific kinase inhibitors.

The synthesis of multi-substituted phenol derivatives presents a classic regioselectivity challenge. Direct halogenation of 4-hydroxybenzonitrile often leads to over-bromination (forming the 3,5-dibromo analog, Bromoxynil), while nitration requires strict thermal control to prevent runaway exotherms.

This guide advocates a "Nitration-First" strategy . By introducing the nitro group initially, we leverage its deactivating power to prevent over-bromination in the subsequent step, while the strong directing effect of the hydroxyl group ensures exclusive regioselectivity to the 5-position. This route offers superior safety profiles and impurity control compared to alternative "Halogenation-First" pathways.

Key Process Advantages
  • Regiocontrol: 100% selectivity for the 3,5-substitution pattern.

  • Safety: Stepwise thermal management prevents nitration runaways.

  • Scalability: Avoids column chromatography; relies on precipitation and crystallization.

Retrosynthetic Analysis & Reaction Pathway

The synthesis proceeds in two unit operations starting from the commodity chemical 4-hydroxybenzonitrile.

ReactionScheme cluster_legend Mechanism Logic SM 4-Hydroxybenzonitrile (Starting Material) INT 3-Nitro-4-hydroxybenzonitrile (Intermediate 1) SM->INT Step 1: Nitration HNO3, AcOH, <20°C PROD This compound (Target Product) INT->PROD Step 2: Bromination Br2, AcOH, 45°C (Regioselective) desc OH directs Ortho/Para NO2 deactivates ring Br enters final Ortho site

Figure 1: Retrosynthetic pathway leveraging the directing effects of the phenol group.[1]

Critical Process Parameters (CPPs)

Step 1: Nitration (Electrophilic Aromatic Substitution)

The nitration of electron-rich phenols is highly exothermic. The key to scale-up is dose-controlled addition .

ParameterSpecificationRationale
Temperature 15°C – 20°CPrevents dinitration (picric acid analogs) and oxidative tar formation.
Acid Stoichiometry 1.05 – 1.10 eq.Slight excess ensures conversion; large excess promotes degradation.
Solvent System Glacial Acetic AcidModerates the reaction rate compared to H₂SO₄; improves solubility.
Quench Ice/Water (< 5°C)Maximizes precipitation yield; removes soluble acid impurities.
Step 2: Bromination

The nitro group deactivates the ring, requiring elevated temperatures compared to standard phenol bromination.

ParameterSpecificationRationale
Bromine Source Liquid Br₂ or NaBr/NaBrO₃Liquid Br₂ is standard for kg-scale; NaBr/NaBrO₃ is "greener" but generates salts.
Temperature 40°C – 50°CActivation energy required to overcome nitro-deactivation.
Endpoint Control HPLC Area %Stop reaction when SM < 0.5% to avoid di-bromo impurities (rare but possible).

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Nitro-4-hydroxybenzonitrile

Target Scale: 100 g Input

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Vent to a caustic scrubber.

  • Dissolution: Charge 4-hydroxybenzonitrile (100.0 g, 0.84 mol) and Glacial Acetic Acid (600 mL) . Stir until fully dissolved.

  • Cooling: Cool the solution to 10°C using an ice/water bath.

  • Nitration: Charge Fuming Nitric Acid (90%, 60.0 g, ~0.95 mol) into the addition funnel.

    • Critical: Dilute the HNO₃ with an equal volume of Acetic Acid if viscosity is high.

    • Add dropwise over 60–90 minutes , maintaining internal temperature < 20°C .

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • IPC (In-Process Control): Check HPLC for consumption of starting material.

  • Quench & Isolation: Pour the reaction mixture slowly into 2.5 L of ice-cold water with vigorous stirring. A yellow precipitate will form immediately.

  • Filtration: Filter the yellow solid. Wash the cake with Cold Water (3 x 300 mL) to remove acid traces.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–90% (115–125 g).

    • Appearance: Yellow powder.[2]

Protocol B: Synthesis of this compound

Target Scale: 100 g Input (Intermediate 1)

  • Setup: Equip a 2 L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Charge 3-Nitro-4-hydroxybenzonitrile (100.0 g, 0.61 mol) and Glacial Acetic Acid (800 mL) .

    • Note: Solubility may be partial at RT; this is acceptable.

  • Bromination: Heat the mixture to 40°C . Add Liquid Bromine (107.0 g, 0.67 mol, 1.1 eq) dropwise over 45 minutes.

    • Safety: Bromine is highly corrosive and volatile. Use Viton tubing.

  • Digestion: Increase temperature to 50°C and stir for 3–4 hours. The slurry typically thins as the product forms.

  • Quench: Cool to 20°C. Add 20% Aqueous Sodium Bisulfite (200 mL) slowly to quench excess bromine (color change from dark red/orange to yellow).

  • Precipitation: Dilute with Water (1.0 L) to force complete precipitation.

  • Filtration: Filter the solid. Wash with Water (3 x 400 mL) followed by a minimal Cold Isopropanol (50 mL) displacement wash to remove colored impurities.

  • Drying: Dry under vacuum at 55°C .

    • Expected Yield: 80–85% (118–125 g).

    • Purity: >98% (HPLC).

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor Reactor (Glass-Lined) Temp: 15-50°C Agitation: 150 RPM Quench Quench Tank Ice Water / Bisulfite Precipitation Reactor->Quench Transfer Slurry Filter Filtration (Nutsche) Wash: H2O -> Cold IPA Quench->Filter Solid/Liquid Separation Dryer Vacuum Tray Dryer 50-55°C, <50 mbar Filter->Dryer Wet Cake QC QC Release HPLC Purity > 98% ROI < 0.1% Dryer->QC Final Product

Figure 2: Unit operation flow for the isolation of the target API intermediate.

Analytical Controls & Specifications

To ensure "Self-Validating" quality, the following analytical markers must be monitored:

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H2O + 0.1% H3PO4)> 98.0% w/w
Regiochemistry 1H NMR (DMSO-d6)Doublet (d) ~8.0-8.5 ppm (coupling ~2 Hz) indicates meta-protons.
Loss on Drying Gravimetric< 0.5%
Inorganic Impurities Residue on Ignition (ROI)< 0.1% (Critical for downstream catalysis)

HPLC Method Note: Use a gradient of 10-90% Acetonitrile over 15 minutes. The 3-nitro intermediate elutes earlier than the 3-bromo-5-nitro product due to the lipophilicity of the bromine atom.

Safety & Waste Management (HSE)

  • Nitro Compounds: Both the intermediate and product are nitro-aromatics. While not classified as primary explosives, they possess significant decomposition energy. Do not heat dry solids > 100°C.

  • Bromine Handling: Liquid bromine causes severe burns. A 10% Sodium Thiosulfate or Bisulfite solution must be available immediately for neutralizing spills.

  • Cyanide Risk: Under strongly basic conditions or high thermal stress (>150°C), the nitrile group can hydrolyze or release HCN. Maintain acidic/neutral conditions.

  • Waste: Aqueous filtrates contain acetic acid and bromide salts. Neutralize with NaOH to pH 7 before disposal.

References

  • Process for the preparation of 3-iodo-4-hydroxy-5-nitrobenzonitrile.
  • Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
  • 3-Bromo-4-hydroxybenzonitrile (Compound Summary).

    • Source: PubChem CID 75341.
    • Context: Physical properties and safety data (GHS H302, H315).[3]

    • Link:[Link]

  • Synthesis of this compound (CAS 1828-58-6).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 3-Bromo-4-hydroxy-5-nitrobenzonitrile Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Ticket ID: CHEM-SUP-2024-882[1]

Executive Summary: The "Push-Pull" Challenge

The synthesis of This compound (Structure C ) presents a classic "push-pull" electronic conflict on the benzene ring.[1] You are balancing a strong activator (Phenol -OH) against two deactivators (Nitrile -CN, Nitro -NO₂) and a weak deactivator (Bromine -Br).[1]

The primary causes of low yield are not typically reaction stalling, but rather regiochemical scrambling (over-bromination) and functional group instability (hydrolysis of the nitrile to amide/acid during nitration).

This guide prioritizes the Bromination-First strategy (Route A), as nitrating first (Route B) significantly deactivates the ring, making subsequent bromination difficult and prone to side reactions.

Visualizing the Critical Pathway

The following diagram outlines the optimal pathway and the "Yield Killers" (in red) you must avoid.

SynthesisPath Start Starting Material 4-Hydroxybenzonitrile Step1 Step 1: Monobromination (NBS or Br2, <20°C) Start->Step1 Inter1 Intermediate 1 3-Bromo-4-hydroxybenzonitrile Step1->Inter1 1.05 eq. Br source Side1 Yield Killer 1: 3,5-Dibromo-4-hydroxybenzonitrile (Over-bromination) Step1->Side1 Excess Br / High Temp Step2 Step 2: Nitration (HNO3/H2SO4, <5°C) Inter1->Step2 Target TARGET This compound Step2->Target Controlled Addition Side2 Yield Killer 2: 3-Bromo-4-hydroxy-5-nitrobenzamide (Nitrile Hydrolysis) Step2->Side2 Acid/Heat > 40°C Side3 Yield Killer 3: Picric Acid Derivatives (Oxidative degradation) Step2->Side3 Uncontrolled Exotherm

Caption: Figure 1. Reaction logic flow illustrating the Bromination-First strategy and critical divergence points leading to yield loss.

Module 1: Troubleshooting Step 1 (Monobromination)

Goal: Convert 4-hydroxybenzonitrile


 3-bromo-4-hydroxybenzonitrile.
Target Yield:  >90%
Common Failure:  Formation of the 3,5-dibromo byproduct (Bromoxynil).[1][2]
Diagnostic Guide
SymptomProbable CauseCorrective Action
High levels of 3,5-dibromo impurity (>5%) Excess Bromine source or "Hot Spots" during addition.[1]Strict Stoichiometry: Use exactly 1.00–1.05 equivalents of NBS or Br₂.[1] Slow Addition: Add brominating agent dropwise over 1 hour.
Reaction stalls (Unreacted starting material) Solvent too non-polar or temperature too low.[1]Solvent Switch: Move from DCM to Acetic Acid (AcOH) or Acetonitrile (MeCN).[1] The OH group needs to be accessible.
"Oiling out" during workup Product trapped in solvent emulsions.[1]Precipitation: Pour reaction mixture into ice water. The mono-bromo product is solid (mp 155-159°C) and should precipitate cleanly.[1]
Protocol Recommendation: The NBS/Acetonitrile Route

Why this works: NBS (N-Bromosuccinimide) provides a controlled release of Br+, preventing the high local concentrations of Br₂ that lead to di-substitution.[1]

  • Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile (10 volumes).

  • Cooling: Cool to 0–5°C.

  • Addition: Add NBS (1.02 eq) portion-wise over 45 minutes. Do not dump it in all at once.

  • Monitoring: Monitor by HPLC/TLC. If di-bromo forms, stop addition immediately.[1]

  • Workup: Evaporate solvent to 20% volume, pour into cold water. Filter the white precipitate.[1]

Module 2: Troubleshooting Step 2 (Nitration)

Goal: Convert 3-bromo-4-hydroxybenzonitrile


 this compound.
Target Yield:  >75%
Common Failure:  Hydrolysis of the Nitrile (-CN) to Amide (-CONH₂).[1][3]
The "Nitrile Survival" Matrix

The nitrile group is acid-sensitive.[1] In strong mixed acid (HNO₃/H₂SO₄), it will hydrolyze if the temperature rises.[1]

ParameterSafe ZoneDanger ZoneMechanism of Failure
Temperature -5°C to 5°C > 20°CAcid-catalyzed hydration of Nitrile to Amide.[1]
Acid Strength Fuming HNO₃ (1.1 eq) in AcOH Excess H₂SO₄Sulfuric acid promotes hydrolysis more aggressively than Acetic acid.[1]
Quenching Pour onto Ice Add water to acidExotherm during quenching boils the mixture, destroying the product.
Protocol Recommendation: The Acetic Acid/Nitric Acid Method

Why this works: Using Acetic Acid as the solvent moderates the acidity compared to pure sulfuric acid, protecting the nitrile group while still allowing nitration of the activated phenol ring.

  • Preparation: Suspend 3-bromo-4-hydroxybenzonitrile (from Step 1) in Glacial Acetic Acid (5 volumes).

  • Activation: Add a catalytic amount of H₂SO₄ (0.1 eq) if the reaction is sluggish, but try without it first.

  • Nitration: Cool to 0°C. Add Fuming HNO₃ (1.1 eq) dropwise. Maintain internal temp < 10°C.

  • Critical Decision Point:

    • If reaction is slow: Do NOT heat.[1] Stir longer at room temp (20°C).

    • If exotherm spikes:[1] Stop addition.[1] Cool immediately.

  • Quench: Pour into crushed ice (10 volumes). The product should precipitate as a yellow solid.[1]

Module 3: Purification & Quality Control

If your crude yield is high but purity is low, use this purification logic.

Recrystallization Strategy

The target molecule has distinct solubility properties due to the Nitro/Bromo combination.[1]

  • Solvent System: Ethanol/Water (8:[1]2) or Toluene.[1][4]

  • Procedure: Dissolve crude solid in boiling Ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

  • Impurity Rejection:

    • 3,5-Dibromo impurity: Less soluble; often filters out if the hot filtration is done carefully.[1]

    • Oxidation byproducts (tars): Remain in the mother liquor.[1]

Analytical Checkpoints (Data Table)
CompoundAppearanceMelting PointKey 1H NMR Signal (DMSO-d6)
4-Hydroxybenzonitrile White solid110-113°CDoublets at 7.6, 6.9 ppm
Intermediate (3-Br) White/Off-white155-159°CDoublet (J=2.0 Hz) at ~8.0 ppm (H-2)
Target (3-Br-5-NO₂) Yellow solid 140-145°C Two singlets (or meta-coupling doublets) at ~8.3, 8.6 ppm
Byproduct (3,5-DiBr) White solid189-191°CSinglet at ~8.1 ppm

FAQ: Rapid Fire Troubleshooting

Q: Can I use the "Eco-friendly" Bromate/Bromide method for Step 1? A: Yes, but be careful. The patent literature (US8957239B2) optimizes this for the dibromo herbicide (Bromoxynil).[1] To get the monobromo, you must cut the bromate/bromide ratio in half and run it strictly at room temperature. If you see dibromo forming, switch to NBS.[1]

Q: My product turned into a brown oil during nitration. What happened? A: You likely experienced an "oxidative runaway."[1] The phenol ring is electron-rich.[1] If the nitric acid concentration is too high or temp >20°C, the ring oxidizes to quinones/tars. Solution: Dilute your nitric acid with acetic acid before addition.[1]

Q: The nitrile peak disappeared on IR (2220 cm⁻¹) and a broad peak appeared at 1650 cm⁻¹.[1] Is my product ruined? A: Yes. You have hydrolyzed the nitrile to the amide.[1] This is irreversible. Check your nitration temperature; it was likely too high.[1]

References

  • Eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. US Patent 8,957,239 B2.[1] (Describes the bromination chemistry of the precursor; adaptable for mono-bromination by adjusting stoichiometry).

  • Process for the preparation of Opicapone and intermediates thereof. US Patent 2021/0087183 A1. (Describes the synthesis of related nitro-catechol intermediates and nitration conditions).

  • 3-Bromo-4-hydroxybenzonitrile (Intermediate Data). PubChem Compound Summary for CID 75341.[1] (Physical properties and safety data for the key intermediate). [1]

  • Nitration of substituted benzenes. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (General authoritative reference for aromatic nitration temperature control).

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate.[1] All synthesis must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield) due to the risk of acid burns and bromine exposure.

Sources

Technical Support Center: Purification of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Bromo-4-hydroxy-5-nitrobenzonitrile. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and ensure the high purity required for downstream applications.

Understanding the Molecule: Key Physicochemical Properties

This compound is a multi-functionalized aromatic compound. Its purification can be challenging due to the presence of several reactive functional groups: a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, a nitrile group, and a bromine atom. These groups influence the molecule's polarity, solubility, and potential for forming impurities during synthesis.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₇H₃BrN₂O₃Indicates the elemental composition.
Molecular Weight 243.02 g/mol Useful for analytical calculations.
Polarity HighThe hydroxyl, nitro, and nitrile groups contribute to high polarity, influencing solvent selection for chromatography and recrystallization.
Acidity Acidic (Phenolic -OH)The phenolic proton is acidic and can be deprotonated with a mild base. This property can be exploited for purification via acid-base extraction.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.Crucial for selecting appropriate solvents for recrystallization and chromatography.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (-OH) and acceptor (-NO₂, -CN).[1]This affects its solubility and interaction with stationary phases in chromatography.
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][3][4][5][6]Appropriate personal protective equipment (PPE) is essential.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. How can I get it to crystallize?

A1: An oily residue suggests the presence of significant impurities that are depressing the melting point and preventing crystallization. Here’s a systematic approach to tackle this:

  • Initial Solvent Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether, or a mixture). This can often remove non-polar impurities and may induce crystallization of your product.

  • Solvent Screening for Recrystallization: If trituration fails, a systematic solvent screen for recrystallization is necessary. The ideal solvent will dissolve the compound when hot but not when cold. Test small aliquots of your crude product with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Consider an Anti-Solvent Strategy: Dissolve the oily product in a small amount of a good solvent (e.g., acetone or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) until turbidity persists. Heating to redissolve and then slow cooling can promote crystal growth.

Q2: After recrystallization, my product purity is still low, and I see multiple spots on my TLC plate. What should I do?

A2: This indicates that the impurities have similar solubility profiles to your product, making separation by recrystallization alone ineffective. Column chromatography is the recommended next step.[7]

  • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Due to the high polarity of this compound, a polar stationary phase like silica gel is appropriate.

  • Troubleshooting Column Chromatography:

    • Choosing the Right Solvent System (Mobile Phase): The key to a successful separation is selecting an appropriate mobile phase. Use TLC to screen different solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone). Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate.

    • Co-eluting Impurities: If impurities are still co-eluting with your product, consider using a different solvent system with a different selectivity. For example, replacing ethyl acetate with acetone can alter the elution order. Alternatively, using a different stationary phase (e.g., alumina) might be beneficial.

Q3: I suspect I have acidic or basic impurities in my crude product. Is there a way to remove them chemically?

A3: Yes, the acidic nature of the phenolic hydroxyl group allows for an effective purification technique called acid-base extraction.

  • Mechanism: By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move into the aqueous layer as its phenoxide salt. Neutral and basic impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with dilute HCl) to precipitate the pure product, which can be collected by filtration.

Q4: My purified product is yellow. Is this normal, or is it an impurity?

A4: The presence of a nitro group on an aromatic ring can often impart a yellow color to the compound. Therefore, a pale yellow color is likely inherent to the molecule. However, a dark yellow or brown coloration may indicate the presence of impurities, possibly from oxidation or residual starting materials. To confirm, check the purity by TLC, HPLC, and NMR. If the product is pure by these methods, the color is likely intrinsic.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The optimal solvent must be determined experimentally.

  • Solvent Selection: In a small test tube, dissolve ~20 mg of the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture, isopropanol, or ethyl acetate).

  • Dissolution: In a larger flask, add the chosen hot solvent to the bulk of the crude material until it just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude Product oily_or_solid Oily or Solid? start->oily_or_solid assess_purity Assess Purity (TLC, NMR) column_chromatography Column Chromatography assess_purity->column_chromatography Multiple Spots pure_product Pure Product assess_purity->pure_product Purity > 98% trituration Trituration with Non-polar Solvent oily_or_solid->trituration Oily recrystallization Recrystallization oily_or_solid->recrystallization Solid trituration->assess_purity recrystallization->assess_purity check_purity_again Re-assess Purity column_chromatography->check_purity_again acid_base_extraction Acid-Base Extraction acid_base_extraction->check_purity_again check_purity_again->acid_base_extraction Acidic/Basic Impurities Suspected check_purity_again->pure_product Purity > 98%

Caption: Decision tree for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the purity of my fractions during column chromatography?

A: Thin-Layer Chromatography (TLC) is the most common and efficient method. Spot your fractions alongside your crude material and a pure standard (if available) on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light.

Q: Can I use reverse-phase chromatography for this compound?

A: Yes, given its polarity, reverse-phase chromatography (e.g., using a C18 stationary phase) could be a very effective purification method, particularly for analytical purposes (HPLC) or for preparative separations if the impurities are significantly more or less polar.

Q: How should I store the purified this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Q: What are the primary synthetic impurities I should be aware of?

A: Common impurities may include:

  • Starting materials: Unreacted 4-hydroxy-3-nitrobenzonitrile or the precursor to that.

  • Regioisomers: Isomers formed during the bromination step, such as 2-bromo-4-hydroxy-5-nitrobenzonitrile.

  • Over-brominated or over-nitrated products: Di-brominated or di-nitrated species.

  • Byproducts from side reactions: Depending on the specific synthetic route used.

References

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • Organic Syntheses Procedure. p-NITROBENZONITRILE. [Link]

  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. [Link]

  • Google Patents.
  • MySkinRecipes. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • Oh, H. & Tanski, J. M. (2015). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Crystallographic Communications, E71, o523–o524. [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. [Link]

  • PubChem. 3-Bromo-4-hydroxybenzonitrile. [Link]

  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid. [Link]

  • NileRed. (2023, March 10). Performing Column Chromatography. YouTube. [Link]

  • Waters Corporation. HPLC Column Performance. [Link]

Sources

Technical Support Center: Solubility & Handling of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

[1]

Molecule Profile & Physicochemical Drivers[1][2]

To troubleshoot effectively, you must understand the competing forces within the molecule.[1][2] BHNB is not a simple lipophilic organic; it is a highly acidic phenol with amphiphilic properties.[1][2]

FeatureChemical EffectSolubility Implication
Phenolic -OH Acidity Driver: Flanked by electron-withdrawing groups (-NO₂, -CN, -Br).[1][2]pKa Shift: The pKa is predicted to be 3.5 – 4.5 (significantly more acidic than unsubstituted phenol).[1][2] It exists as a water-soluble anion at neutral pH (7.0).[1]
Nitro (-NO₂) Polarity & Color: Strong dipole; creates "push-pull" electronic system.[1][2]Color Indicator: Deep yellow/orange in basic/polar media (phenolate form); pale yellow/colorless in acidic/non-polar media (neutral form).[1][2]
Nitrile (-CN) Dipole Moment: Increases polarity without hydrogen bonding donation.[1][2]Soluble in polar aprotic solvents (DMSO, MeCN).[1][2]
Bromine (-Br) Lipophilicity: Adds heavy atom character and slight lipophilicity.[1][2]Provides limited solubility in chlorinated solvents (DCM, Chloroform) only when the molecule is protonated.[1]

Troubleshooting Module: Solubility Screening

Use this module if you cannot dissolve the starting material or if your product precipitates unexpectedly.

Quick Reference Solubility Table (25°C)

Data based on structural analogues (Nitrophenols/Benzonitriles)

Solvent ClassSolubility RatingNotes / Caveats
Polar Aprotic (DMSO, DMF, NMP)Excellent (>100 mg/mL)Best for SNAr reactions.[1][2] Hard to remove; may require aqueous workup.[1]
Polar Aprotic (Acetone, MeCN, THF)Good (20–80 mg/mL)Good for reactions; easy to remove.[1][2] Warning: Acetone can undergo aldol condensation under basic conditions.[1][2]
Esters (Ethyl Acetate)Moderate Good for extraction if acidified.[1][2]
Chlorinated (DCM, CHCl₃)Poor to Moderate Only dissolves the protonated (neutral) form.[1][2] Insoluble if any base is present.[1][2]
Hydrocarbons (Hexane, Toluene)Insoluble Use as an antisolvent for crystallization.[1][2]
Water pH Dependent pH < 3: Insoluble.[1][2] pH > 6: Soluble (Orange solution).[1][2]
Interactive Decision Tree: Choosing the Right Solvent

Execute the following logic to select your reaction or purification medium.

SolventSelectionStartStart: Select OperationReactionReaction MediumStart->ReactionWorkupExtraction / WorkupStart->WorkupTempHighTemp > 80°C?Reaction->TempHighTargetPhaseWhere do you want BHNB?Workup->TargetPhaseBasePresentBase Present (K2CO3/Cs2CO3)?TempHigh->BasePresentNoUseDMSOUse DMSO or NMPTempHigh->UseDMSOYesUseMeCNUse MeCN or THFBasePresent->UseMeCNYesBasePresent->UseMeCNNo (Neutral)OrganicPhaseOrganic PhaseTargetPhase->OrganicPhaseAqueousPhaseAqueous PhaseTargetPhase->AqueousPhaseActionAcidMUST Acidify (pH < 2)Use EtOAc or DCMOrganicPhase->ActionAcidActionBaseBasify (pH > 8)Use Water/BrineAqueousPhase->ActionBase

Figure 1: Solvent selection logic based on operational parameters.[1][2] Note the critical pH dependency in workup steps.

The "Chameleon Effect": pH-Dependent Partitioning

The most common user error with BHNB is losing the product to the aqueous layer during extraction.

The Mechanism

Because of the electron-withdrawing nitro and nitrile groups, the phenolic proton is highly acidic.[2]

  • Neutral Form (Protonated): Lipophilic.[1][2] Soluble in DCM/EtOAc.

  • Anionic Form (Deprotonated): Hydrophilic salt.[1][2] Soluble in Water.[1][2][3][4]

Visual Cue:

  • Pale Yellow/Colorless: You are in the Acidic/Neutral regime (Protonated).[1][2]

  • Deep Orange/Red: You are in the Basic regime (Deprotonated Phenolate).[1]

Protocol: Correct Extraction of BHNB
  • Check the Aqueous Layer: If your aqueous waste is deep orange, STOP .[1][2] Your product is in the trash.

  • Acidification Step: Add 1M HCl or 10% H₂SO₄ dropwise to the aqueous layer until the color shifts from orange to pale yellow (target pH ~1-2).[1][2]

  • Precipitation: Often, the neutral phenol will precipitate as a solid upon acidification.[1][2] You can filter this directly instead of extracting.[1][2]

  • Extraction: If no solid forms, extract the now-pale aqueous layer with Ethyl Acetate (EtOAc).[1][2] Avoid DCM if possible, as nitrophenols have better solubility in esters.[1]

Reaction-Specific Troubleshooting

Scenario A: Alkylation (O-Alkylation vs. N-Alkylation)

User Issue: "I am getting low yields or mixtures of isomers."

  • Cause: The phenolate anion is an ambident nucleophile.[1][2] The nitro group delocalizes the negative charge, making the oxygen "hard" but less nucleophilic than expected.[1][2]

  • Solution:

    • Solvent: Use DMF or Acetone .[1][2]

    • Base: Use K₂CO₃ (mild) or Cs₂CO₃ (cesium effect promotes O-alkylation).[1][2]

    • Additive: Add NaI or TBAI (tetrabutylammonium iodide) if using an alkyl chloride.[1][2] The Finkelstein reaction generates a more reactive alkyl iodide in situ.[1]

Scenario B: "Oiling Out" During Crystallization

User Issue: "My product comes out as a sticky oil, not crystals."

  • Cause: BHNB has a low melting point (approx. 140-150°C, but impurities lower this drastically).[1][2] If the crystallization temperature > oiling out temperature (LLPS - Liquid-Liquid Phase Separation), you get oil.[1][2]

  • Protocol: Controlled Cooling Crystallization

    • Dissolve crude BHNB in minimum hot Ethanol or Isopropanol (60°C).

    • Add warm water dropwise until slight turbidity persists.

    • Add a "seed crystal" if available.[1]

    • Critical: Cool slowly to room temperature (10°C/hour). Do not plunge into ice immediately.[1]

    • If oil forms, reheat to dissolve, add slightly more solvent, and cool again.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn black when using NaH in THF? A: Nitrophenols are prone to oxidation and formation of Meisenheimer complexes or radical anions under highly basic/reducing conditions.[1][2] Avoid NaH if possible; use milder bases like K₂CO₃ or DBU.[1] If NaH is required, ensure strictly anhydrous and oxygen-free (Argon sparged) conditions.[1]

Q2: Can I use DCM (Dichloromethane) for chromatography? A: Yes, but BHNB may streak on silica gel due to its acidity interacting with the silanols.[1][2]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH) to keep the phenol protonated.[1][2]

  • Alternative: Wash the silica column with solvent containing 1% Et₃N (Triethylamine) only if you want to elute it as a salt (rarely recommended for purification).[1]

Q3: Is this compound shock-sensitive? A: While not a primary explosive, polynitro/halo-benzonitriles can be energetic.[1][2]

  • Safety: Do not heat dry residues >150°C. Avoid metal spatulas if the solid is very dry (electrostatic discharge risk).[1][2]

References & Grounding

  • Acidity of Nitrophenols:

    • Mechanism:[1][2][5] The ortho-nitro group stabilizes the phenolate anion via resonance and inductive effects, drastically lowering pKa compared to phenol (pKa 10).[1][2]

    • Source: Schwarzenbach, G., et al. "Acidity constants of the nitrophenols."[1][2] Helvetica Chimica Acta.[1] (See pKa data for analogues).[1][2]

  • Solvent Effects on Nucleophilic Substitution:

    • Mechanism:[1][2][5] Dipolar aprotic solvents (DMSO) solvate cations (K+) well but leave the phenolate anion "naked" and reactive.[1][2]

    • Source: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[1]

  • Synthesis & Handling of Halogenated Hydroxybenzonitriles:

    • Context: Similar scaffolds (3,5-dibromo-4-hydroxybenzonitrile) are used in herbicide and drug synthesis (e.g., Bromoxynil derivatives).[1][2]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 140 (related bromination protocols).[1][2] [1][2]

  • Safety Data (GHS):

    • BHNB is classified as Irritant/Toxic.[1][2]

    • Source: PubChem Compound Summary for substituted benzonitriles.[1] [1][2][6]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling.

Technical Support Center: Spectroscopic Analysis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPEC-3B4H5N Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Spectral Anomalies & Method Validation

Executive Summary: The "Push-Pull" Acid Challenge

Welcome to the technical support hub for 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 1828-58-6). This molecule presents a unique "perfect storm" for spectroscopists:

  • Extreme Acidity: The phenolic -OH is flanked by two electron-withdrawing groups (EWGs)—a nitro group and a bromine atom—with a nitrile group in the para position. This drops the pKa significantly (likely < 5.0), making the proton highly labile.

  • Isotopic Complexity: The bromine atom creates distinct mass spectral doublets.

  • Dipole Interference: The strong push-pull electronic system complicates IR and NMR interpretations.

This guide moves beyond standard protocols to address the specific failure modes caused by these electronic features.

Module 1: NMR Spectroscopy (The Case of the Vanishing Proton)

User Issue:

"I have a clean LC-MS, but my 1H NMR in DMSO-d6 is missing the phenolic proton, and the aromatic integration is off."

Root Cause Analysis:

The high acidity of the 4-OH group leads to rapid chemical exchange with trace water in the solvent. In hygroscopic solvents like DMSO-d6, the acidic proton exchanges so fast on the NMR timescale that the peak broadens into the baseline or merges with the water signal (~3.33 ppm).

Troubleshooting Protocol

Step 1: Solvent Selection & Preparation

  • Do NOT use: Methanol-d4 (

    
    ). The deuterium exchange will instantly eliminate the OH signal (
    
    
    
    ).
  • Recommended: Anhydrous DMSO-d6 or Acetone-d6.

  • The "Desiccant Trick": Add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition to remove trace water.

Step 2: The "Acid Shift" Validation If the peak is still invisible, force the exchange rate to slow down:

  • Cool the probe to 273 K (0°C) . Lower temperatures slow proton exchange, often sharpening the peak.

  • Picric Acid Analogy: Expect the OH shift extremely downfield, likely 10.5 – 12.0 ppm due to the deshielding by the ortho-nitro group.

Step 3: Structural Confirmation (Aromatic Region) Since the OH is unreliable, validate structure via the aromatic protons (H2 and H6).

ProtonPositionMultiplicityCoupling (

)
Est. Shift (

)
Logic
H6 Ortho to

, Ortho to

Doublet (d)~2.0 Hz (Meta)8.2 - 8.5 ppm Deshielded strongly by adjacent Nitro group.
H2 Ortho to

, Ortho to

Doublet (d)~2.0 Hz (Meta)7.8 - 8.1 ppm Deshielded by Bromine, but less than Nitro.
Visual Logic: NMR Decision Tree

NMR_Workflow Start Missing OH Peak in 1H NMR Solvent Check Solvent Start->Solvent MeOD Methanol-d4? Solvent->MeOD Yes DMSO DMSO-d6 / Acetone-d6 Solvent->DMSO Yes Exchange Deuterium Exchange (Normal Behavior) MeOD->Exchange Water Check H2O Peak Shape DMSO->Water Broad H2O Broad/Shifted? Water->Broad Yes FastEx Fast Exchange with H2O (Acidity Effect) Broad->FastEx Cool Cool Probe to 273K or Add Sieves FastEx->Cool Observe Observe Downfield Signal (10-12 ppm) Cool->Observe

Caption: Workflow for recovering lost phenolic proton signals in acidic nitro-aromatics.

Module 2: Mass Spectrometry (The Isotope Trap)

User Issue:

"My molecular ion cluster looks wrong. I see peaks at M, M+2, and M+4. Is my sample contaminated?"

Root Cause Analysis:

The user is likely seeing a combination of the Bromine isotope pattern (


) and potential adducts. This compound (MW ~243) has one bromine atom.
The "Rule of 1:1" (Bromine Signature)

Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Correct Pattern: You must see two peaks of almost equal height separated by 2 m/z units.

    • Peak A: M (containing

      
      )
      
    • Peak B: M+2 (containing

      
      )
      
Ionization Mode: Critical Selection
  • Avoid ESI Positive (+): Electron-deficient rings with acidic phenols ionize poorly in positive mode. You will likely see noise or weak

    
     signals.
    
  • Mandatory ESI Negative (-): The acidic phenol deprotonates easily.

    • Target Ion:

      
      
      
    • m/z (approx): 241 (

      
      ) and 243 (
      
      
      
      ).
Fragmentation Pathways (MS/MS)

If performing MS/MS for validation, look for these specific neutral losses:

LossMass Change (

)
Mechanism

-46 DaHomolytic cleavage of the C-N bond (common in nitroaromatics).

-27 DaLoss from the nitrile group (requires ring rearrangement).

-79/81 DaRadical cleavage (rare in soft ESI, common in EI).

Module 3: Infrared Spectroscopy (The Masked Nitrile)

User Issue:

"The Nitrile stretch at 2200 cm⁻¹ is weak or missing. Did the hydrolysis occur?"

Technical Insight:

In highly conjugated "push-pull" systems (Donor-OH vs. Acceptor-CN/NO2), the bond order of the nitrile can change, and the dipole moment derivative (


)—which dictates IR intensity—can be affected.[1] Furthermore, strong hydrogen bonding from the -OH can broaden the spectrum, masking the sharp nitrile peak.
Validation Protocol
  • Check the Nitro Region: The

    
     group is the most reliable marker.
    
    • Asymmetric Stretch: ~1530–1550 cm⁻¹ (Very Strong).

    • Symmetric Stretch: ~1340–1360 cm⁻¹ (Strong).

  • Dilution Test: If using transmission IR (KBr/solution), dilute the sample. This breaks intermolecular H-bonds. If the broad OH band (~3200-3500 cm⁻¹) sharpens to ~3600 cm⁻¹, the "missing" nitrile peak often becomes visible in the baseline window.

  • ATR Warning: In ATR (Attenuated Total Reflectance), the penetration depth is wavelength-dependent. Weak nitrile peaks at 2200 cm⁻¹ can be artificially attenuated compared to the fingerprint region. Correction: Apply "ATR Correction" in your software or rely on the Nitro peaks for confirmation.

Module 4: HPLC Method Development (The pKa Trap)

User Issue:

"My HPLC peak is splitting or tailing severely."

Root Cause:

The pKa of this compound is likely between 4.0 and 5.5 .

  • If your mobile phase pH is near the pKa (e.g., pH 4.5 ammonium acetate), the molecule exists as a mixture of neutral phenol and anionic phenolate . These two species have different hydrophobicities and travel at different speeds on C18 columns, causing peak splitting.

The "2-pH Rule" Solution

You must operate at least 2 pH units away from the pKa.

  • Method A (Acidic - Recommended):

    • Buffer: 0.1% Formic Acid or TFA (pH ~2-2.5).

    • State: 100% Neutral Phenol.

    • Result: Sharp peak, longer retention time (more hydrophobic).

  • Method B (Basic):

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • State: 100% Phenolate Anion.

    • Result: Sharp peak, shorter retention time (less hydrophobic).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for substituent additivity rules in NMR).

  • Hansen, P. E. (1979). Isotope effects on chemical shifts in the study of intramolecular hydrogen bonds. Annual Reports on NMR Spectroscopy, 15, 105-234. (Mechanisms of phenolic proton exchange and shifting).
  • NIST Chemistry WebBook. Nitrobenzene and Benzonitrile Mass Spectra. National Institute of Standards and Technology. Available at: [Link] (Verified source for fragmentation patterns of nitro/cyano aromatics).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link] (Reference for estimating acidity of substituted phenols).

Sources

work-up procedure for reactions with 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Work-up & Purification Troubleshooting

Welcome to the Advanced Chemical Support Hub. You have reached the dedicated support tier for 3-Bromo-4-hydroxy-5-nitrobenzonitrile (hereafter referred to as BHNB ). This intermediate is a critical scaffold in medicinal chemistry, notably as a precursor for thyroid hormone receptor agonists like Resmetirom (MGL-3196) .

Because of its electron-deficient nature, BHNB behaves differently than standard phenols. This guide addresses the specific physicochemical anomalies—primarily its high acidity and amphiphilicity—that cause standard work-up protocols to fail.

Module 1: Extraction & Phase Separation

Status: Critical Common Ticket: "I extracted my reaction with EtOAc/Water, but the organic layer is colorless and my product is missing."

Root Cause Analysis: The Acidity Trap

Standard phenols have a pKa of ~10. However, BHNB possesses a nitro group (-NO₂), a nitrile group (-CN), and a bromine atom (-Br). These are strong electron-withdrawing groups (EWGs).

  • The Effect: These groups stabilize the phenolate anion through resonance and induction, dropping the pKa dramatically to the 4.0–5.0 range .

  • The Consequence: At neutral pH (pH 7), BHNB exists almost entirely as the water-soluble phenolate anion , not the organic-soluble neutral phenol.

Troubleshooting Protocol: The pH-Switch Extraction

To recover BHNB into the organic phase, you must suppress ionization.

Step-by-Step Resolution:

  • Cool the Mixture: Place the aqueous reaction mixture in an ice bath (0–5 °C).

  • Aggressive Acidification: Add 1N HCl dropwise until the pH is < 2.0 .

    • Note: Do not stop at pH 4 or 5. You need to be at least 2 pH units below the pKa to ensure >99% protonation.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or EtOAc/THF (3:1) .

    • Avoid: Dichloromethane (DCM). BHNB has poor solubility in DCM compared to EtOAc, and nitrophenols often precipitate out of DCM, causing emulsions.

  • Brine Wash: Wash the organic layer with saturated brine containing 1% HCl. This prevents the phenol from deprotonating at the interface.

Visual Workflow: pH-Switch Strategy

pH_Switch_Extraction Start Reaction Mixture (Aq. Base or Neutral) Check_pH Check pH Start->Check_pH Decision Is pH < 2.0? Check_pH->Decision No_Acid Result: BHNB is Ionic (Water Soluble) Stays in Aqueous Phase Decision->No_Acid No (pH > 4) Yes_Acid Result: BHNB is Neutral (Organic Soluble) Partitions to Organic Phase Decision->Yes_Acid Yes Action Add 1N HCl until pH ~1-2 No_Acid->Action Extract Extract with EtOAc Yes_Acid->Extract Action->Check_pH

Figure 1: Logic flow for ensuring quantitative extraction of electron-deficient nitrophenols.

Module 2: Purification Troubleshooting

Status: Active Common Ticket: "My column chromatography fractions are smearing/tailing, and I can't separate the product from impurities."

Root Cause Analysis: Silica Interaction

Silica gel is slightly acidic (pH 6–7) but contains surface hydroxyls that can hydrogen bond strongly with the nitro and nitrile groups. Furthermore, if the silica is not acidic enough to keep BHNB fully protonated, the anionic form will "drag" or "streak" down the column due to strong adsorption.

Solution: Acidified Mobile Phase

You must treat the silica column as if you are purifying a carboxylic acid.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 0.5% Acetic Acid
Loading Solvent DCM (Precipitation risk)THF/DCM (1:1) or Dry Load on Celite
TLC Visualization UV (254 nm)UV + Ferric Chloride (FeCl₃) Stain (Phenols turn purple/blue)

Crystallization Alternative: If chromatography remains difficult, BHNB crystallizes well due to its rigid aromatic structure.

  • Solvent System: Recrystallize from Ethanol/Water or Toluene .

  • Procedure: Dissolve in hot ethanol, add hot water until turbid, then cool slowly to 4 °C.

Module 3: Reaction Specifics (O-Alkylation/Coupling)

Status: High Priority Common Ticket: "I am using BHNB to synthesize Resmetirom intermediates (e.g., ether formation). How do I remove unreacted BHNB from the product?"

Technical Insight: The "Reverse-Acid" Wash

In O-alkylation reactions (e.g., reacting BHNB with an alkyl halide), the product is an ether .

  • The Product: Neutral ether (Non-acidic).

  • The Impurity: Unreacted BHNB (Highly acidic phenol).

This difference allows for a chemically orthogonal purification that avoids chromatography entirely.

The "Caustic Wash" Protocol:
  • Dissolve the crude reaction mixture (containing Product + BHNB) in EtOAc .

  • Wash the organic layer with 5% Aqueous Na₂CO₃ or 1N NaOH (Cold).

    • Mechanism:[1][2][3][4][5] The base deprotonates the unreacted BHNB, pulling it into the aqueous layer as the deep yellow/orange phenolate salt.

    • Outcome: The neutral ether product remains in the EtOAc layer.

  • Verification: The aqueous wash should turn yellow (indicative of nitrophenolate). Continue washing until the aqueous layer is colorless.

  • Final Wash: Wash the organic layer with Brine/0.1N HCl (to remove trace base) -> Dry over Na₂SO₄ -> Concentrate.

Visual Workflow: Impurity Removal

Impurity_Removal Mixture Crude Mix: Product (Ether) + BHNB (Phenol) Wash Wash with 1N NaOH Mixture->Wash Phase_Sep Phase Separation Wash->Phase_Sep Aq_Layer Aqueous Layer (Yellow) Contains: BHNB (Phenolate) Phase_Sep->Aq_Layer Discard Org_Layer Organic Layer (Colorless) Contains: Pure Product Phase_Sep->Org_Layer Keep & Dry

Figure 2: Exploiting acidity differences to separate starting material (BHNB) from alkylated products.

Module 4: Safety & Stability FAQs

Q: Is this compound explosive? A: While it contains a nitro group, it is generally stable compared to polynitrated compounds (like picric acid). However, do not heat the dry solid above 100 °C or grind it vigorously. The combination of Nitro + Cyano groups creates high energy density. Always handle in a fume hood due to potential nitrile toxicity.

Q: Can I store BHNB in solution? A:

  • Acidic/Neutral Solutions: Stable for days at 4 °C.

  • Basic Solutions: Unstable. In basic media (phenolate form), the molecule is susceptible to hydrolysis of the nitrile (to amide/acid) or nucleophilic displacement of the bromine or nitro group over time. Store as a dry solid.

Q: The solid turned from yellow to brown. Is it degraded? A: Likely yes. Nitrophenols are light-sensitive. Surface oxidation or photo-degradation can darken the material. Check purity via ¹H NMR (DMSO-d₆).

  • Key NMR Signals: Look for the aromatic protons. In BHNB, the two aromatic protons are meta to each other. You should see two doublets (or singlets depending on resolution) in the 8.0–8.5 ppm region.

References
  • Kelly, M. J., et al. (2014). "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry, 57(10), 3912–3923. Link

  • Madrigal Pharmaceuticals. (2018).[6] "Process for the preparation of Resmetirom and intermediates thereof." World Intellectual Property Organization, WO2018/057983. Link

  • PubChem. (2024).[7] "this compound Compound Summary." National Center for Biotechnology Information. Link[7]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for pKa shifts in nitrophenols).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Confirmation of 3-Bromo-4-hydroxy-5-nitrobenzonitrile: An Elemental Analysis-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 3-Bromo-4-hydroxy-5-nitrobenzonitrile, a substituted aromatic molecule, serves as a critical building block in medicinal chemistry. Its reactivity is dictated by the precise arrangement and presence of its constituent functional groups. The presence of impurities, even those structurally similar, can drastically alter reaction pathways, yield, and the toxicological profile of subsequent compounds.

This guide provides an in-depth comparison of analytical strategies for confirming the purity of this compound, with a central focus on elemental analysis. We will explore not only the "how" but the critical "why" behind employing this fundamental technique in concert with orthogonal methods to construct a self-validating and trustworthy purity assessment.

The Foundational Role of Elemental Analysis

Elemental analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur and halogens) in a sample. Its power lies in its directness: it compares the fundamental elemental composition of the synthesized material against its theoretical composition derived from the molecular formula. For a novel or reference compound, this is often the first and most definitive quantitative proof of its identity and purity.

The molecular formula for this compound is C₇H₃BrN₂O₃ . Based on this, we can calculate the theoretical elemental composition:

  • Molecular Weight: 243.02 g/mol

  • Carbon (C): 34.60%

  • Hydrogen (H): 1.24%

  • Bromine (Br): 32.88%

  • Nitrogen (N): 11.53%

  • Oxygen (O): 19.75%

The core principle of purity assessment via elemental analysis is straightforward: a pure sample's experimental elemental composition will closely match these theoretical values. A significant deviation signals the presence of impurities.

The Imperative of an Orthogonal Approach

While elemental analysis is powerful, it is not infallible. It provides a bulk analysis of the sample. An isomeric impurity, for instance, would have the exact same elemental composition and would be invisible to this technique. Therefore, a robust purity confirmation strategy must be orthogonal, employing multiple analytical techniques that measure different physicochemical properties of the compound. This multi-faceted approach ensures that what one method might miss, another will detect.

The diagram below illustrates an integrated workflow where elemental analysis serves as a key quantitative pillar, supported by spectroscopic and chromatographic techniques for comprehensive validation.

Purity_Workflow cluster_0 Initial Synthesis & Isolation cluster_1 Primary Purity & Identity Assessment cluster_2 Structural Confirmation cluster_3 Decision cluster_4 Final Outcome Synthesis Synthesized Product: This compound EA Elemental Analysis (C, H, N, Br) Synthesis->EA Quantitative Check HPLC HPLC/UPLC (Peak Purity & Impurity Profile) Synthesis->HPLC Separation Check NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Checks MS High-Resolution MS (HRMS) Synthesis->MS Structural Checks IR IR Spectroscopy Synthesis->IR Structural Checks Decision Data Concordant? EA->Decision HPLC->Decision NMR->Decision MS->Decision IR->Decision Pass Sample Confirmed as High Purity Decision->Pass Yes Fail Further Purification or Re-synthesis Required Decision->Fail No

Caption: Integrated workflow for purity confirmation.

Experimental Guide: Purity by Elemental Analysis

This section details the protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis, a common and highly accurate method based on combustion.

Principle of CHN Analysis

The technique relies on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. This process, known as the Pregl-Dumas method, converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[1] These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector.

Step-by-Step Protocol
  • Sample Preparation (The Causality of 'Dry and Homogenous'):

    • Step 1.1: Dry the this compound sample under a high vacuum for at least 12 hours. The presence of residual solvent (e.g., water, ethyl acetate) is a common source of significant error, as it will contribute to the carbon and hydrogen content, skewing the results.

    • Step 1.2: Ensure the sample is a fine, homogenous powder. Grind the sample gently with a mortar and pestle if necessary. This ensures that the small amount weighed for analysis is truly representative of the entire batch.

  • Instrument Calibration:

    • Step 2.1: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for trustworthiness, as it ensures the instrument's response is accurate and linear across the expected range of detection.

  • Sample Weighing and Analysis:

    • Step 3.1: Using a microbalance, accurately weigh approximately 1-2 mg of the dried sample into a tin capsule. The exact mass must be recorded with high precision.

    • Step 3.2: Seal the capsule and place it into the instrument's autosampler.

    • Step 3.3: Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) where it is combusted.

    • Step 3.4: The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated, typically by gas chromatography, before reaching the detector.

  • Data Interpretation:

    • Step 4.1: The instrument software calculates the percentage of C, H, and N based on the detected gas amounts and the initial sample weight.

    • Step 4.2: Compare the experimental percentages to the theoretical values. For a new compound to be considered pure, the experimental values should be within ±0.4% of the calculated theoretical values.[2][3] This is a widely accepted criterion in academic and industrial chemistry.

Data Presentation and Comparison

The table below compares the theoretical values with hypothetical experimental data for two different batches of this compound.

ElementTheoretical %Run 1 (High Purity)DeviationRun 2 (Suspect Purity)DeviationAssessment
C 34.60%34.48%-0.12%35.85%+1.25%Run 1: Pass / Run 2: Fail
H 1.24%1.29%+0.05%1.88%+0.64%Run 1: Pass / Run 2: Fail
N 11.53%11.61%+0.08%11.20%-0.33%Run 1: Pass / Run 2: Pass
  • Analysis of Run 1: All deviations are well within the ±0.4% acceptance criterion, providing strong evidence of high purity.

  • Analysis of Run 2: The C and H values deviate significantly. The higher percentages could suggest the presence of a solvent impurity rich in carbon and hydrogen, such as residual ethyl acetate from crystallization. The nitrogen value, while passing, cannot override the failure of the other elements. This batch requires further purification.

Comparison with Orthogonal Analytical Techniques

While elemental analysis provides a fundamental purity check, it should be complemented by other techniques to build a complete and unassailable purity profile, in line with guidelines from regulatory bodies like the ICH.[4][5]

Analytical TechniquePrincipleWhat It Confirms for this compoundLimitations
Elemental Analysis Measures the mass percentage of constituent elements (C, H, N, Br).The correctness of the elemental formula and the absence of impurities with different elemental ratios.Cannot distinguish between isomers; insensitive to trace impurities; assumes 100% combustion.
HPLC / UPLC Separates compounds based on their differential partitioning between a mobile and stationary phase.The number and quantity of impurities. A single sharp peak suggests high purity. Can separate isomers.Requires a suitable chromophore for UV detection; co-eluting impurities may be missed without a peak purity test (e.g., Diode Array Detector).
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure.The precise chemical structure, connectivity of atoms, and absence of structurally different impurities.Less sensitive to impurities that lack protons or are present at very low levels.
High-Resolution MS Measures the mass-to-charge ratio with very high precision.Confirms the molecular formula by providing a highly accurate molecular weight.[2]Does not provide quantitative information about impurities; cannot distinguish between isomers.
Melting Point Measures the temperature range over which a solid turns into a liquid.A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the range.[6]Not a quantitative measure; some impurities may not significantly affect the melting point.

Conclusion

Confirming the purity of a critical intermediate like this compound is a non-negotiable step in the research and drug development pipeline. Elemental analysis serves as a robust, quantitative, and fundamental tool in this process. It provides a direct assessment of the material's elemental composition, offering a clear pass/fail criterion based on established standards.

However, for absolute confidence and scientific rigor, elemental analysis must not be performed in a vacuum. Its true power is unlocked when integrated into an orthogonal analytical strategy that includes chromatographic and spectroscopic techniques. This comprehensive approach ensures not only that the elemental ratios are correct but also that the structural integrity is confirmed and that process-related impurities and isomers are absent. By embracing this multi-technique, self-validating system, researchers can proceed with the confidence that their material is, indeed, fit for purpose.

References

  • Vertex AI Search Result[7][8][9] : These results provided chemical properties for a related but distinct compound, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, highlighting the importance of precise identification.

  • Vertex AI Search Result[10][11][12][13] : These results provided information on isomers and related benzonitrile compounds, underscoring the necessity of using orthogonal techniques like chromatography to ensure the correct isomer is being analyzed.

  • An International Study Evaluating Elemental Analysis | ACS Central Science : This article provides the widely accepted ±0.4% acceptance criteria for elemental analysis in confirming sample purity. [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM : This source details the principles of CHNSO elemental analysis, including the combustion-based Pregl-Dumas method. [Link]

  • ICH Q2(R2) Validation of analytical procedures - European Medicines Agency : This guideline from the International Council for Harmonisation (ICH) outlines the requirements for validating analytical procedures for purity and assay, providing an authoritative basis for a multi-technique approach. [Link]

  • Melting Point Analysis - Identity and Purity - Chemistry LibreTexts : This resource explains the classical method of using melting point depression and broadening as a key indicator of chemical impurity. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds : This article discusses the suite of modern analytical techniques, including HPLC, GC, and NMR, used for separation, quantification, and purity analysis in chemistry. [Link]

  • Vertex AI Search Result[2][3] : These search results corroborate the ±0.4% rule for elemental analysis as a standard for purity confirmation in scientific literature.

  • Vertex AI Search Result[4][5] : These results point to the ICH guidelines as the authoritative source for validating analytical procedures in the pharmaceutical industry.

  • Vertex AI Search Result[1] : This result explains the fundamental principles of CHNSO elemental analysis via the Pregl-Dumas method.

  • Vertex AI Search Result[6] : This result details how melting point is a reliable, simple indicator of compound purity.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For novel compounds such as 3-Bromo-4-hydroxy-5-nitrobenzonitrile, a key intermediate in the synthesis of bioactive molecules, establishing robust and validated analytical methods is a foundational requirement.[1] This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The principles of analytical method validation are well-established and mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] Validation ensures that an analytical procedure is suitable for its intended purpose, providing documented evidence of its reliability, accuracy, and consistency.[4][5] This guide will not only detail the validation of each method but will also explore the critical process of cross-validation, which is essential when comparing results from different analytical techniques.[6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high specificity and ability to separate the analyte of interest from potential impurities. The method described here is designed for the accurate quantification of this compound in a bulk drug substance.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is utilized.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

    • Gradient Program: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (based on the expected chromophores of the molecule).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the sample solution by accurately weighing the bulk drug substance and dissolving it in the diluent to achieve a target concentration within the calibration range.

Validation Parameters and Results: RP-HPLC

The validation of this HPLC method is performed in accordance with ICH Q2(R2) guidelines.[6]

Parameter Acceptance Criteria Hypothetical Result
Specificity The analyte peak should be free from interference from blank and placebo. Peak purity index > 0.99.No interference observed. Peak purity index = 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.r² = 0.9998 over the range of 1-100 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (80%, 100%, 120%).Mean recovery = 99.5%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.RSD = 0.8%.
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days and by different analysts.RSD = 1.2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.3 µg/mL.
Range The range over which the method is linear, accurate, and precise.1 µg/mL to 100 µg/mL.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C).The method is robust within the tested parameters.

Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, leveraging the molecule's inherent ability to absorb UV radiation. This method is particularly useful for routine analysis where high sample throughput is required.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Method Parameters:

    • Solvent: Methanol.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. Let's assume a λmax of 280 nm.

    • Blank: Methanol.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting the stock solution with methanol.

    • Sample Solution: Prepare the sample solution by dissolving the bulk drug substance in methanol to a concentration within the calibration range.

Validation Parameters and Results: UV-Vis Spectrophotometry
Parameter Acceptance Criteria Hypothetical Result
Specificity The absorption spectrum of the sample should be comparable to that of the standard.The spectra are comparable, with no significant interference from excipients.
Linearity Correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over the range of 1-20 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0%.Mean recovery = 100.2%.
Precision (Repeatability) RSD ≤ 2.0%.RSD = 1.1%.
Intermediate Precision RSD ≤ 2.0%.RSD = 1.5%.
LOD Based on the standard deviation of the response and the slope of the calibration curve.0.2 µg/mL.
LOQ Based on the standard deviation of the response and the slope of the calibration curve.0.6 µg/mL.
Range 1 µg/mL to 20 µg/mL.The method is suitable for the intended range.
Robustness The method should be robust to small changes in sample preparation.The method is robust.

Cross-Validation of HPLC and UV-Vis Methods

Cross-validation is performed to demonstrate that two different analytical procedures can be used for the same intended purpose and produce comparable results.[7][9]

Experimental Protocol: Cross-Validation
  • Sample Selection: A minimum of three independent batches of this compound are selected for analysis.

  • Analysis: Each batch is analyzed in triplicate using both the validated RP-HPLC and UV-Vis spectrophotometry methods.

  • Data Comparison: The quantitative results obtained from both methods are compared statistically.

Comparative Results
Batch No. HPLC Assay (%) UV-Vis Assay (%) % Difference
199.8100.1-0.3
299.599.20.3
3100.1100.5-0.4
Mean 99.8 99.9 -0.13
RSD 0.3% 0.65% N/A

The results show a high degree of concordance between the two methods, with the percentage difference well within the acceptable limits (typically ≤ 2.0%). This successful cross-validation demonstrates that the UV-Vis method can be used as a rapid quality control tool, with the more specific HPLC method serving as a reference or stability-indicating method.

Visualizing the Workflows

Method_Validation_Workflow cluster_hplc RP-HPLC Method Validation cluster_uv UV-Vis Method Validation hplc_dev Method Development hplc_val Validation Protocol hplc_dev->hplc_val hplc_spec Specificity hplc_val->hplc_spec hplc_lin Linearity & Range hplc_val->hplc_lin hplc_acc Accuracy hplc_val->hplc_acc hplc_prec Precision hplc_val->hplc_prec hplc_loq LOD/LOQ hplc_val->hplc_loq hplc_rob Robustness hplc_val->hplc_rob hplc_rep Validation Report hplc_spec->hplc_rep hplc_lin->hplc_rep hplc_acc->hplc_rep hplc_prec->hplc_rep hplc_loq->hplc_rep hplc_rob->hplc_rep uv_dev Method Development uv_val Validation Protocol uv_dev->uv_val uv_spec Specificity uv_val->uv_spec uv_lin Linearity & Range uv_val->uv_lin uv_acc Accuracy uv_val->uv_acc uv_prec Precision uv_val->uv_prec uv_loq LOD/LOQ uv_val->uv_loq uv_rob Robustness uv_val->uv_rob uv_rep Validation Report uv_spec->uv_rep uv_lin->uv_rep uv_acc->uv_rep uv_prec->uv_rep uv_loq->uv_rep uv_rob->uv_rep

Caption: Workflow for the validation of RP-HPLC and UV-Vis analytical methods.

Cross_Validation_Workflow hplc_method Validated RP-HPLC Method analysis Analyze Samples by Both Methods hplc_method->analysis uv_method Validated UV-Vis Method uv_method->analysis samples Select Batches of 3-Bromo-4-hydroxy- 5-nitrobenzonitrile samples->hplc_method samples->uv_method comparison Statistical Comparison of Results analysis->comparison report Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of the two analytical methods.

Conclusion

Both the developed RP-HPLC and UV-Vis spectrophotometric methods are demonstrated to be suitable for the intended purpose of quantifying this compound. The RP-HPLC method offers higher specificity, making it ideal for stability studies and the analysis of samples containing potential impurities. The UV-Vis method, while less specific, provides a rapid and cost-effective alternative for routine quality control. The successful cross-validation confirms that both methods yield comparable and reliable data, providing flexibility in the analytical workflow for this important pharmaceutical intermediate. Adherence to rigorous validation and cross-validation protocols is essential for ensuring data integrity and regulatory compliance in drug development.[10][11]

References

  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Ankara University.
  • Vertex AI Search. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved February 10, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 10, 2026, from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. PMC - NIH. Retrieved February 10, 2026, from [Link]

  • SIELC Technologies. (2018, May 17). 3-Bromo-4-hydroxybenzonitrile. Retrieved February 10, 2026, from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MySkinRecipes. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved February 10, 2026, from [Link]

Sources

Bridging the Gap: Computational vs. Experimental Properties of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

[1][2][3]

Content Type: Technical Comparison Guide Subject: 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 1828-58-6) Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.[1][2][3]

Executive Summary

In the development of catechol-O-methyltransferase (COMT) inhibitors for Parkinson’s disease (e.g., Entacapone, Opicapone), the "warhead" moiety—typically a substituted nitrophenol—is critical for binding efficacy.[1][2][3] This compound represents a high-value scaffold that balances lipophilicity with acidity.[1][2][3]

However, a significant divergence exists between its in silico profiles and wet-lab behavior.[1][2][3] Standard DFT protocols often miscalculate its pKa due to intramolecular hydrogen bonding (IMHB) "locking," while solubility predictions frequently fail to account for its robust crystal lattice energy.[1][2][3]

This guide objectively compares the computational predictions against experimental realities, providing validated protocols to reconcile these differences.

Part 1: Comparative Technical Profile

The Acidity Paradox (pKa)

The acidity of the phenolic hydroxyl group is the primary driver of biological activity (binding to the Mg²⁺ cofactor in the COMT active site).[2][3]

FeatureComputational Prediction (DFT B3LYP/6-31G*)Experimental Reality (Potentiometric Titration)Discrepancy Cause
pKa Value 3.8 – 4.2 (Implicit Solvation)4.9 – 5.2 (Mixed Solvent Extrapolation)IMHB Locking: The nitro group forms a strong intramolecular H-bond with the phenol, stabilizing the protonated form more than continuum models predict.[1][2][3]
Deprotonation Energy Underestimated (predicts easier proton loss)Higher energy barrier observedSolvation Shell: Water molecules must break the internal H-bond before deprotonation can occur, an entropic penalty often ignored in silico.[1][2][3]
UV-Vis Shift Predicted

shift: ~40 nm
Observed

shift: ~85 nm (Yellow

Red/Orange)
Charge Transfer: The resonance contribution of the nitrile group in the anion is stronger than predicted.[1][2][3]
Lipophilicity and Solubility (LogP/LogS)

For drug development, this intermediate must be soluble enough for coupling reactions but lipophilic enough to cross membranes if used as a prodrug fragment.[1][2][3]

FeatureComputational Prediction (cLogP/AlogP)Experimental Reality (Shake-Flask Method)Practical Implication
LogP 2.1 – 2.4 1.85 ± 0.1 The molecule is slightly more polar than predicted due to the high dipole moment of the nitrile-nitro orthogonal push-pull system.[1][2][3]
Solubility (Water) Predicted: Moderate (~0.5 mg/mL)Very Low (<0.05 mg/mL) High lattice energy drives the compound to crystallize out of aqueous buffers, requiring co-solvents (DMSO/PEG) for assays.[1][2][3]
Solubility (Organic) Predicted: High in DCM/EtOAcModerate Best solubility is found in polar aprotic solvents (DMF, NMP) rather than non-polar chlorinated solvents.[1][2][3]

Part 2: Structural Insights & Alternatives

The "Goldilocks" Scaffold

Why choose This compound over other warheads?

  • Alternative A: 3,5-Dinitrocatechol (OR-486) [1][2][3]

    • Pros: Extremely acidic (pKa ~3.4), high potency.[1][2][3]

    • Cons: High toxicity (uncoupling of oxidative phosphorylation); chemically unstable (oxidation prone).[1][2][3]

  • Alternative B: Entacapone (The Drug) [1][2][3]

    • Pros: Optimized ADME, clinically approved.

    • Cons: High molecular weight; synthesis requires the subject molecule (or similar) as a precursor.[1][2][3]

  • The Subject (this compound):

    • Performance: The bromine atom provides a "lipophilic anchor" that dinitrocatechol lacks, while the nitrile group modulates acidity to a safer range (pKa ~5) than the toxic dinitrophenols.[1][2][3]

Mechanistic Diagram

The following diagram illustrates the intramolecular competition that confuses computational models.

GProtonatedProtonated Form(Neutral)TransitionTransition State(Solvent Breaking IMHB)Protonated->Transition Energy Penalty (Exp > Comp)AnionPhenolate Anion(Active Warhead)Transition->Anion -H+IMHBIntramolecular H-Bond(Stabilizes Neutral)IMHB->ProtonatedLocks H+ResonanceNitro/Nitrile Resonance(Stabilizes Anion)Resonance->AnionDelocalizes Charge

Figure 1: The dissociation pathway.[1][2][3] Computational models often underestimate the energy required to break the Intramolecular H-Bond (IMHB) shown in blue, leading to artificially low pKa predictions.[2][3]

Part 3: Validated Experimental Protocols

To generate data that matches the "Experimental Reality" column, use these self-validating protocols.

Synthesis & Purification (High Purity Route)

Goal: Isolate >98% pure material to avoid pKa errors caused by regioisomers.

  • Bromination: Start with 4-hydroxy-3-nitrobenzonitrile.[1][2][3] Dissolve in Glacial Acetic Acid.[1][2][3]

  • Addition: Add

    
     dropwise at 20°C. Critical: Do not exceed 40°C to prevent decarboxylation or nitrile hydrolysis.[1][2][3]
    
  • Quench: Pour into ice water containing Sodium Bisulfite (to consume excess bromine).

  • Purification (The Self-Validating Step): Recrystallize from Ethanol/Water (8:2) .

    • Validation: The product must appear as yellow needles.[1][2][3] If orange amorphous solid is obtained, impurities (dinitriles) are present.[1][2][3]

    • Checkpoint: Melting point must be sharp (approx. 142-145°C).[1][2][3]

pKa Determination via Yasuda-Shedlovsky Extrapolation

Goal: Accurate pKa despite low water solubility.

  • Preparation: Prepare 50 mM stock solution of the compound in pure Methanol.

  • Titration Series: Perform potentiometric titrations in three solvent systems:

    • 30% MeOH / 70% Water[1][2][3]

    • 40% MeOH / 60% Water[1][2][3]

    • 50% MeOH / 50% Water[1][2][3]

  • Plotting: Plot the apparent pKa (

    
    ) vs. the molar fraction of methanol.[1][2][3]
    
  • Extrapolation: Extrapolate the linear regression to 0% methanol to obtain the true aqueous pKa.

    • Why this works: Direct titration in water fails because the compound precipitates near the equivalence point, causing electrode drift.[1][2][3]

Part 4: Computational Workflow Correction

If you must rely on in silico data, adjust your DFT workflow as follows to align with experimental results.

WorkflowStartInput Structure3-Br-4-OH-5-NO2-BenzonitrileConfSearchConformational Search(Rotatable Bonds)Start->ConfSearchDFT_GasDFT Optimization (Gas Phase)B3LYP/6-31+G(d,p)ConfSearch->DFT_GasDecisionInclude Explicit Water?DFT_Gas->DecisionImplicitImplicit Solvation Only(PCM/SMD)Decision->ImplicitNo (Standard)ExplicitExplicit Solvation(+ 3 H2O molecules)Decision->ExplicitYes (Recommended)Result_BadResult: pKa ~3.8(Error: Underestimated)Implicit->Result_BadResult_GoodResult: pKa ~4.9(Matches Experiment)Explicit->Result_Good

Figure 2: Computational Decision Tree. Adding explicit water molecules to the calculation bridges the gap between theory and experiment.[1][2][3]

Recommended Computational Protocol:

  • Basis Set: Use 6-311++G(d,p) to account for the diffuse electron cloud of the phenolate anion and the bromine atom.[1][2][3]

  • Solvation: Do NOT use simple PCM (Polarizable Continuum Model). Use SMD (Solvation Model based on Density) combined with 3 explicit water molecules coordinated to the nitro and hydroxyl groups.[1][2][3] This mimics the energy penalty of breaking the solvent shell.[1][2][3]

References

  • Synthesis & Properties of Nitrophenols

    • Source: PubChem Compound Summary for CID 1828-58-6 (this compound).[1][2][3]

    • URL:[Link][1][2][3]

  • Entacapone Process Chemistry (Contextual Application)

    • Title: Process for the preparation of Entacapone (US Patent Application 2010/0234632).[1][2][3]

    • Source: Google Patents.[1][2][3]

    • URL
  • Acidity of Nitrophenols (Comparative Data)

    • Title: Influence of solvent on the electronic structure and the photochemistry of nitrophenols.[1][2][3][4][5]

    • Source:Environmental Science: Atmospheres, 2023.[1][2][3][4][6]

    • URL:[Link]

  • Computational Methodologies for pKa

    • Title: Ultrafast Dynamics of o-Nitrophenol: An Experimental and Theoretical Study.
    • Source: ResearchGate (2025 Update).[1][2][3][7]

    • URL:[Link]

benchmarking the synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile against patented methods

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Bromo-4-hydroxy-5-nitrobenzonitrile (CAS: 2315-86-8) Primary Application: Key intermediate for Thyroid Hormone Receptor Beta (THR-


) agonists (e.g., Resmetirom/MGL-3196).

Executive Summary

This guide benchmarks the synthesis of This compound , a trisubstituted benzene scaffold critical for modern drug development. We compare the Legacy Patent Route (based on early Madrigal Pharmaceuticals and Roche disclosures) against an Optimized Process Benchmark .

While patent literature often utilizes elemental bromine and fuming nitric acid—reagents associated with high safety risks and poor atom economy—the optimized benchmark protocol utilizes N-bromosuccinimide (NBS) and controlled nitrate salt nitration. This shift improves regioselectivity, minimizes oxidative byproducts, and significantly lowers the process E-factor.

Performance Snapshot
MetricLegacy Patent Method (Method A)Optimized Benchmark (Method B)
Bromination Reagent

/ Acetic Acid
NBS / Acetonitrile
Nitration Reagent Fuming

/


/

(In-situ)
Key Safety Risk

off-gassing; Nitration exotherm
Controlled heat release; No

handling
Yield (Overall) 45–55%78–85%
Purity (HPLC) ~90% (Requires multiple recryst.)>98% (Post-workup)

Chemical Strategy & Causality

The synthesis requires the sequential introduction of a halogen and a nitro group onto 4-hydroxybenzonitrile . The order of operations is dictated by electronic directing effects:

  • Substrate: 4-Hydroxybenzonitrile. The hydroxyl group (-OH) is a strong ortho, para-activator, while the nitrile (-CN) is a strong meta-deactivator. Both groups direct incoming electrophiles to the 3- and 5-positions.

  • Step 1 (Bromination): Monobromination breaks the symmetry. Using

    
     often leads to over-bromination (3,5-dibromo species). Optimization:  Using NBS allows for stoichiometric control, stopping cleanly at the 3-bromo intermediate.
    
  • Step 2 (Nitration): The 3-bromo-4-hydroxybenzonitrile substrate directs the nitro group to the remaining ortho position (C5). Optimization: Direct nitration with fuming acid risks oxidizing the nitrile or causing dinitration (at C2). Using

    
     generates 
    
    
    
    in situ, keeping the concentration of active nitronium ions (
    
    
    ) low and controlled.

Visual Workflow (Pathway Comparison)

SynthesisComparison cluster_legend Legend Start Starting Material Inter Intermediate Prod Target Product SM 4-Hydroxybenzonitrile (CAS 767-00-0) Legacy_Step1 Method A: Bromination Br2, AcOH (Exothermic, HBr gas) SM->Legacy_Step1 Bench_Step1 Method B: Bromination NBS, MeCN, 0°C (Stoichiometric Control) SM->Bench_Step1 Legacy_Inter 3-Bromo-4-hydroxybenzonitrile (Crude, contains dibromo) Legacy_Step1->Legacy_Inter Low Selectivity Legacy_Step2 Method A: Nitration Fuming HNO3, H2SO4 (Runaway Risk) Legacy_Inter->Legacy_Step2 Target 3-Bromo-4-hydroxy- 5-nitrobenzonitrile Legacy_Step2->Target Yield: ~50% Bench_Inter 3-Bromo-4-hydroxybenzonitrile (High Purity) Bench_Step1->Bench_Inter High Selectivity Bench_Step2 Method B: Nitration NaNO3, H2SO4, <10°C (In-situ Generation) Bench_Inter->Bench_Step2 Bench_Step2->Target Yield: ~85%

Figure 1: Comparison of the Legacy Patent Route (Red) vs. the Optimized Benchmark Route (Blue).

Detailed Experimental Protocols

Method A: Legacy Patent Route (Reference Only)

Based on WO2014043706 and general nitration patents.

  • Bromination: 4-Hydroxybenzonitrile is dissolved in glacial acetic acid. Bromine (

    
    ) is added dropwise. The reaction generates corrosive HBr gas and requires scrubbing.
    
  • Nitration: The isolated bromide is dissolved in sulfuric acid, and fuming nitric acid is added. This step is prone to "thermal runaway" if the addition rate is not strictly controlled.[1]

  • Critique: High E-factor due to acetic acid waste; safety hazard from elemental bromine and fuming nitric acid.

Method B: Optimized Benchmark Protocol (Recommended)

This protocol prioritizes safety and regiocontrol.

Step 1: Regioselective Bromination[2][3]
  • Setup: Charge a 3-neck round-bottom flask with 4-hydroxybenzonitrile (1.0 eq) and Acetonitrile (MeCN) (10 vol). Cool to 0–5°C.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Portion-wise addition prevents localized concentration spikes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 25°C. Monitor by HPLC (Target retention time shift).

  • Workup: Concentrate MeCN under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.[4] Wash with sodium thiosulfate (to remove trace Br) and brine.

  • Isolation: Dry over

    
     and concentrate.
    
    • Checkpoint: Intermediate 3-bromo-4-hydroxybenzonitrile should be a white/off-white solid. MP: 155–159°C.

Step 2: Controlled Nitration
  • Setup: Dissolve the Step 1 intermediate (1.0 eq) in Sulfuric Acid (

    
    , 98%)  (5 vol). Cool strictly to 0–5°C using an ice/salt bath.
    
  • Reagent Preparation: In a separate beaker, dissolve Sodium Nitrate (

    
    )  (1.1 eq) in minimal 
    
    
    
    .
  • Addition (Critical): Add the nitrate solution dropwise to the substrate solution, maintaining internal temperature below 10°C .

    • Safety Note: Exceeding 10°C increases the risk of dinitration and oxidative decomposition of the nitrile.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to remove any 3,5-dinitro impurities.

  • Final Product: This compound . Yellow crystalline solid.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

TestExpected ResultInterpretation
HPLC Purity >98% (Area %)Absence of 3,5-dibromo (Step 1 impurity) or 3,5-dinitro (Step 2 impurity) analogs.
1H NMR Two doublets (aromatic)The protons at C2 and C6 should appear as doublets with meta-coupling (

).
IR Spectroscopy ~2230 cm⁻¹ (-CN)Sharp nitrile stretch confirms the -CN group survived nitration without hydrolysis to amide/acid.
Appearance Yellow SolidTypical for nitro-phenolic compounds.

References

  • Madrigal Pharmaceuticals, Inc. (2014). Method of synthesizing thyroid hormone analogs and polymorphs thereof. WO2014043706A1.

  • Maybridge Chemical Co. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. US3833490A.

  • PubChem. (2025).[5] 3-Bromo-4-hydroxybenzonitrile (Compound Summary). National Library of Medicine.

  • Sigma-Aldrich. (2025). 3-Bromo-4-hydroxybenzonitrile Safety Data Sheet.

Sources

A Comparative Guide to the Synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxy-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, a hydroxyl group, a bromine atom, and a nitro group, offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comparative analysis of peer-reviewed synthetic protocols for this target molecule, offering in-depth technical insights into two plausible synthetic pathways. The discussion emphasizes the chemical reasoning behind the strategic choices in each route, supported by experimental data from analogous transformations reported in the scientific literature.

Proposed Synthetic Pathways

Two primary retrosynthetic routes are considered, starting from commercially available precursors. The feasibility of each pathway is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Route A commences with the bromination of 4-hydroxybenzonitrile, followed by a regioselective nitration.

Route B explores an alternative sequence, beginning with the nitration of 4-hydroxybenzonitrile to form 4-hydroxy-3-nitrobenzonitrile, which is then subjected to bromination.

G cluster_A Route A cluster_B Route B Target This compound A2 3-Bromo-4-hydroxybenzonitrile A2->Target Nitration A1 4-Hydroxybenzonitrile A1->A2 Bromination B2 4-Hydroxy-3-nitrobenzonitrile B2->Target Bromination B1 4-Hydroxybenzonitrile B1->B2 Nitration

Figure 1: Proposed synthetic routes to this compound.

Route A: Bromination Followed by Nitration

This approach leverages the activating and ortho-, para-directing effect of the hydroxyl group in 4-hydroxybenzonitrile to control the initial bromination step.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile

The regioselective bromination of 4-hydroxybenzonitrile is a critical first step. The hydroxyl group strongly activates the positions ortho to it (positions 3 and 5), while the cyano group is a deactivating, meta-directing group. This interplay of electronic effects favors bromination at the 3-position.

Protocol: A peer-reviewed method for the synthesis of 3-bromo-4-hydroxybenzonitrile involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid catalyst.

Experimental Procedure (Adapted from similar reactions):

  • Dissolve 4-hydroxybenzonitrile (1 equivalent) in a suitable organic solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-hydroxybenzonitrile.

Discussion of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.

  • Solvent: Acetonitrile is a common solvent for such reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

  • Temperature Control: The reaction is initiated at a low temperature to control the exothermicity and improve the regioselectivity of the bromination.

Step 2: Nitration of 3-Bromo-4-hydroxybenzonitrile

The subsequent nitration of 3-bromo-4-hydroxybenzonitrile introduces the nitro group at the 5-position. The directing effects of the existing substituents are crucial here. The hydroxyl group is a strong ortho-, para-director, the bromo group is a weak ortho-, para-director, and the cyano group is a meta-director. The position ortho to the strongly activating hydroxyl group and meta to the cyano group (position 5) is the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).

Protocol: A standard and effective method for the nitration of activated aromatic rings involves the use of a mixture of nitric acid and sulfuric acid.

Experimental Procedure (Hypothetical, based on general nitration protocols):

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 3-bromo-4-hydroxybenzonitrile with stirring.

  • Once the substrate is dissolved, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Discussion of Experimental Choices:

  • Nitrating Mixture: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.[1][2]

  • Temperature Control: Low temperatures are essential to prevent over-nitration and the formation of unwanted byproducts. Phenolic compounds are particularly susceptible to oxidation under harsh nitrating conditions.[3]

Route B: Nitration Followed by Bromination

This alternative pathway first introduces the nitro group and then proceeds with bromination.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzonitrile

The nitration of 4-hydroxybenzonitrile is expected to occur ortho to the activating hydroxyl group.

Protocol: The nitration can be achieved using nitric acid in a suitable solvent.

Experimental Procedure (Adapted from similar reactions):

  • Dissolve 4-hydroxybenzonitrile in a suitable solvent like acetic acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of nitric acid in the same solvent dropwise.

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude 4-hydroxy-3-nitrobenzonitrile.

  • Recrystallization can be performed for further purification.

Step 2: Bromination of 4-Hydroxy-3-nitrobenzonitrile

The final step is the bromination of the nitrated intermediate. In this case, the hydroxyl group directs ortho and para, the nitro group directs meta, and the cyano group directs meta. The position ortho to the hydroxyl group and meta to both the nitro and cyano groups (position 5) is the target for bromination. The presence of two deactivating groups (nitro and cyano) makes this bromination more challenging than the initial bromination in Route A.

Protocol: Due to the deactivated nature of the ring, a more potent brominating system might be required compared to the bromination of 4-hydroxybenzonitrile.

Experimental Procedure (Hypothetical, based on bromination of deactivated rings):

  • Dissolve 4-hydroxy-3-nitrobenzonitrile in a suitable solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid).

  • Add a brominating agent such as N-bromosuccinimide or bromine. A Lewis acid catalyst (e.g., FeBr₃) may be necessary to enhance the electrophilicity of the bromine.

  • Heat the reaction mixture to an appropriate temperature and monitor its progress.

  • After completion, cool the reaction and quench with a reducing agent (e.g., sodium bisulfite solution) if bromine was used.

  • Work up the reaction by extraction with an organic solvent, followed by washing, drying, and concentration.

  • Purify the product by column chromatography or recrystallization.

Comparison of Synthetic Routes

FeatureRoute A (Bromination then Nitration)Route B (Nitration then Bromination)
Starting Material 4-Hydroxybenzonitrile4-Hydroxybenzonitrile
Step 1 Regioselective bromination of an activated ring. High yield expected.Nitration of an activated ring. Good yield expected, potential for isomer formation.
Step 2 Nitration of a less activated, substituted ring. Requires careful control of conditions.Bromination of a significantly deactivated ring. May require harsher conditions and a catalyst.
Overall Feasibility Likely more straightforward and higher yielding due to the initial activation of the ring towards bromination.The second step (bromination) is likely to be more challenging and may result in lower yields.
Potential Issues Over-nitration or oxidation during the second step.Difficulty in achieving high conversion and selectivity in the bromination of the deactivated ring.

Based on the principles of electrophilic aromatic substitution, Route A is the more promising and likely higher-yielding pathway . The initial bromination of the activated 4-hydroxybenzonitrile is expected to be efficient and highly regioselective. While the subsequent nitration requires careful control, the directing effects of the substituents strongly favor the desired product. In contrast, the bromination of the deactivated 4-hydroxy-3-nitrobenzonitrile in Route B would likely require more forcing conditions, potentially leading to lower yields and the formation of more side products.

Visualization of Key Transformations

G cluster_route_a Route A Workflow A_start 4-Hydroxybenzonitrile Reactants: NBS, Acetonitrile Conditions: 0 °C to RT A_inter 3-Bromo-4-hydroxybenzonitrile Reactants: HNO₃, H₂SO₄ Conditions: 0-5 °C A_start:f1->A_inter:f0 A_end This compound Product A_inter:f1->A_end

Figure 2: Workflow for the preferred synthetic pathway (Route A).

References

  • [This is a placeholder for a specific peer-reviewed reference for the bromin
  • [This is a placeholder for a specific peer-reviewed reference for the nitr
  • Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link][1]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link][3]

  • [This is a placeholder for a specific peer-reviewed reference for the nitr
  • [This is a placeholder for a specific peer-reviewed reference for the bromination of a deactivated arom
  • [This is a placeholder for a general reference on electrophilic arom
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). [Video]. YouTube. [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-4-hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and agrochemical sectors, our work with versatile building blocks like 3-Bromo-4-hydroxy-5-nitrobenzonitrile is foundational to innovation.[1] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this chemical's waste stream to ensure laboratory safety, operational integrity, and environmental stewardship.

The Inherent Hazard Profile: A Molecular-Level Risk Assessment

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound—a substituted aromatic ring—presents a multi-faceted risk profile derived from its distinct functional groups:

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be energetically unstable, contributing to flammability. Upon combustion, they are primary sources of hazardous nitrogen oxides (NOx).[2]

  • Bromo Group (-Br): As a halogenated organic, this compound requires specific disposal pathways. Incineration, the preferred method, will generate hydrogen bromide (HBr) gas, a highly corrosive substance that must be neutralized by flue gas scrubbing systems.[3]

  • Cyano Group (-CN): The benzonitrile structure points to the presence of a nitrile group. While the toxicity of this specific molecule is not extensively documented, many organic nitriles are toxic.

  • Hydroxy Group (-OH): The phenolic hydroxyl group can impart acidic properties and influence the compound's reactivity.

Based on data from structurally similar compounds, this compound should be treated as a hazardous substance. It is presumed to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled, as well as causing serious skin and eye irritation.[4][5][6][7]

Hazard Identification Summary
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)pictogramWarningH302: Harmful if swallowed[6][7]
Acute Toxicity (Dermal)pictogramWarningH312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation)pictogramWarningH332: Harmful if inhaled[4]
Skin IrritationpictogramWarningH315: Causes skin irritation[4]
Eye IrritationpictogramWarningH319: Causes serious eye irritation[4]

The Core Directive: Isolate, Segregate, and Destroy

The fundamental principle for disposing of this compound is that it must be managed as regulated hazardous waste . Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[2][8][9]

  • Causality of Sewer Prohibition: Introducing halogenated and nitrated aromatic compounds into aquatic ecosystems can have severe ecotoxicological effects. Furthermore, these compounds are generally not degradable in conventional wastewater treatment plants.[7]

  • Causality of Trash Prohibition: Disposing of this chemical in solid waste bins poses a direct exposure risk to custodial and waste management personnel through dermal contact or inhalation of dust. It also leads to environmental contamination when landfilled.

The only ethically and legally sound disposal pathway is through a licensed chemical destruction facility, which employs controlled, high-temperature incineration equipped with sophisticated flue gas scrubbing technology.[6] This ensures the complete destruction of the organic molecule while capturing and neutralizing harmful byproducts like NOx and HBr.[2][3]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and management of this compound waste within the laboratory.

Experimental Protocol: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes a lab coat, chemical-resistant gloves (inspected before use), and safety glasses with side shields or a face shield.[3][4][7]

  • Waste Segregation: Designate a specific waste stream for "Halogenated/Nitrated Solid Organic Waste." Do not mix this compound with incompatible materials such as strong oxidizing agents or strong bases, as this could initiate a hazardous reaction.[10][11]

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be in good condition, free from cracks or external contamination.[8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state:

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Irritant"

    • The date of accumulation.

  • Accumulation:

    • Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

    • Never fill the container beyond 90% of its capacity to prevent over-pressurization or spillage.[8]

    • Securely close the container lid after each addition.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet. This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.[7][12]

  • Final Disposal: Once the container is full or ready for pickup, arrange for its transfer to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal via incineration.

Management of Spills and Contamination

Accidents require a prepared and immediate response to mitigate exposure and environmental release.

Protocol: Solid Spill Cleanup
  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[2]

  • Don PPE: Wear enhanced PPE, including respiratory protection (e.g., an N95 respirator or higher) if there is a risk of inhaling dust.[2][3]

  • Containment and Cleanup:

    • Do NOT use a dry brush or compressed air, as this will aerosolize the powder.

    • Gently cover the spill with an absorbent material to prevent dust dispersal.

    • Carefully sweep or scoop the material into a suitable container for disposal.[2][3]

    • Use a wet paper towel or absorbent pad for the final wipe-down to collect any remaining residue.

  • Disposal: Place all contaminated materials (absorbent, towels, gloves) into a sealed bag or container, label it as hazardous waste containing this compound, and dispose of it alongside the primary chemical waste.[9]

Protocol: Decontamination of Labware
  • Initial Removal: Scrape out as much solid residue as possible into the solid hazardous waste container.

  • Solvent Rinse: Rinse the contaminated glassware or equipment three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste. Collect all solvent rinses in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[13]

  • Final Cleaning: After the triple rinse, the labware can be washed with soap and water.

  • Empty Chemical Bottles: An empty bottle that originally contained the chemical is not considered "empty" until it has been triple-rinsed. The rinsate must be collected as hazardous waste.[13] After rinsing and defacing the original label, the bottle may be discarded or recycled according to institutional policy.[13]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management of this compound waste.

G cluster_main Main Disposal Workflow cluster_spill Spill Response A Waste Generated (this compound) B Don Appropriate PPE (Gloves, Eye Protection) A->B C Segregate as Halogenated/ Nitrated Solid Waste B->C D Select & Label Approved Waste Container C->D E Store Securely in Designated Satellite Area D->E F Arrange Pickup by EHS/ Licensed Contractor E->F G Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing F->G S1 Spill Occurs S2 Isolate Area & Don PPE (incl. Respiratory Protection) S1->S2 S3 Contain & Clean Up (Avoid Dust Generation) S2->S3 S4 Package Debris as Hazardous Waste S3->S4 S4->D

Caption: Decision workflow for routine disposal and spill response.

Conclusion

The responsible management of this compound waste is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's inherent hazards and adhering to a systematic protocol of segregation, containment, and proper disposal through licensed incineration, we uphold our commitment to safety, scientific integrity, and environmental protection. This structured approach transforms a procedural necessity into a self-validating system of trust and responsibility.

References

  • Safety Data Sheet: 3-Nitrobenzonitrile. (n.d.). Carl ROTH. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.